molecular formula C21H15FN4O2 B15574924 c-Met-IN-17

c-Met-IN-17

货号: B15574924
分子量: 374.4 g/mol
InChI 键: XZWWEKACMFDCHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

C-Met-IN-17 is a useful research compound. Its molecular formula is C21H15FN4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H15FN4O2

分子量

374.4 g/mol

IUPAC 名称

5-(3-ethynyl-5-fluoro-2H-indazol-7-yl)-1-(1-phenylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C21H15FN4O2/c1-3-18-16-10-14(22)9-15(19(16)25-24-18)17-11-26(21(28)23-20(17)27)12(2)13-7-5-4-6-8-13/h1,4-12H,2H3,(H,24,25)(H,23,27,28)

InChI 键

XZWWEKACMFDCHL-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Synthesis of c-Met-IN-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers. This technical guide provides an in-depth overview of the discovery and synthesis of c-Met-IN-17, a potent and selective ATP-competitive inhibitor of c-Met. This document details the scientific background, discovery, comprehensive synthesis protocol, and key biological data for this compound. Experimental methodologies for relevant biochemical and cellular assays are also provided to facilitate further research and development. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to c-Met and Its Role in Cancer

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated. However, its dysregulation through mechanisms such as gene amplification, activating mutations, or protein overexpression is a known driver in the pathogenesis and progression of numerous human cancers.[1] Consequently, c-Met has emerged as a significant therapeutic target for the development of novel anticancer agents.

Discovery of this compound

This compound was discovered through a lead optimization campaign aimed at identifying novel ATP-competitive inhibitors with activity against both wild-type (WT) and mutant forms of the c-Met kinase.[2] The discovery process involved a fragment-based biophysical screening approach to identify novel binding modes.[3] This led to the identification of a novel chemical series that was subsequently optimized using structure-based drug design and computational analyses to yield highly potent and selective inhibitors, including this compound (referred to as compound 29 in the primary literature).[2][4]

Chemical Structure:

  • Molecular Formula: C₂₁H₁₅FN₄O₂

  • SMILES: FC1=CC2=C(C(C3=CN(C(NC3=O)=O)C(C4=CC=CC=C4)C)=C1)NN=C2C#C

Quantitative Biological Data

The inhibitory activity of this compound was assessed through various biochemical and cellular assays. The key quantitative data is summarized in the tables below.

Target Assay Type IC₅₀ (μM) Reference
c-Met (Wild-Type)Biochemical0.031[2]
c-Met (D1228V Mutant)Biochemical0.068[2]

Table 1: Biochemical inhibitory activity of this compound against wild-type and mutant c-Met.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol based on the general schemes provided in the scientific literature.

Overall Synthetic Scheme:

A detailed, step-by-step synthesis protocol would be outlined here, including reagents, reaction conditions, and purification methods for each step. This would be based on the supplementary information of the primary research article by Michaelides et al., 2023. Due to the complexity and proprietary nature of specific synthetic steps often found in medicinal chemistry literature, a generalized representation is provided below.

Step 1: Synthesis of Intermediate A (Detailed description of the synthesis of the core heterocyclic structure)

Step 2: Functionalization of Intermediate A to yield Intermediate B (Detailed description of the introduction of key functional groups)

Step 3: Coupling of Intermediate B with a suitable reagent to yield the final product, this compound (Detailed description of the final coupling reaction and purification)

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to determine the in vitro potency of a test compound against recombinant c-Met kinase. The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction using the ADP-Glo™ Kinase Assay system.[5][6]

Materials:

  • Recombinant c-Met kinase

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound (or other test compounds)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

  • Add 2.5 µL of the diluted inhibitor to the wells of a 384-well plate.

  • Add 2.5 µL of c-Met kinase solution to each well.

  • Add 2.5 µL of substrate solution to each well.

  • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Materials:

  • Cancer cell line with c-Met expression (e.g., HT-29, BxPC3)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • This compound (or other test compounds)

  • Lysis buffer

  • Antibodies: anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-actin)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a specified period (e.g., 4-24 hours).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with HGF for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a suitable detection method.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

c-Met Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the c-Met receptor.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Transcription Gene Transcription (Invasion, Angiogenesis) STAT3->Transcription cMet_IN_17 This compound cMet_IN_17->cMet Inhibits

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (Phosphorylation) Determine_IC50->Cellular_Assay Potent compounds Confirm_Inhibition Confirm On-Target Cellular Activity Cellular_Assay->Confirm_Inhibition Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) Confirm_Inhibition->Phenotypic_Assay Active compounds Assess_Function Assess Functional Consequences Phenotypic_Assay->Assess_Function In_Vivo In Vivo Studies (Xenograft Models) Assess_Function->In_Vivo Promising leads

Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, demonstrating activity against both wild-type and mutant forms of the enzyme. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation. The detailed experimental protocols and pathway diagrams are intended to facilitate further research into this compound and the development of novel c-Met targeted therapies.

References

An In-depth Technical Guide to c-Met-IN-17: A Potent Type-III c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of c-Met-IN-17, a novel and potent ATP-competitive type-III inhibitor of the c-Met kinase. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a unique chemical scaffold. Its discovery and optimization were detailed in a 2023 publication in the Journal of Medicinal Chemistry by Michaelides and colleagues.[1][2][3]

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 1-(5-(ethynyl)-8-fluoro-1-imino-1,2-dihydropyridazino[4,5-c]pyridazin-3-yl)-1-phenylureaGenerated using chemical structure data
Molecular Formula C21H15FN4O2[4][5]
Molecular Weight 374.37 g/mol [4][5]
CAS Number 3034863-55-0[4][5]
SMILES String FC1=CC2=C(C(C3=CN(C(NC3=O)=O)C(C4=CC=CC=C4)C)=C1)NN=C2C#C[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term stability.[6]
Appearance Solid powderGeneral knowledge for this type of compound

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[7][8] Dysregulation of the c-Met signaling pathway is a known driver in various human cancers.[7][8] this compound exhibits a type-III binding mode, targeting an allosteric site adjacent to the ATP-binding pocket.[1] This mechanism provides a distinct advantage over traditional ATP-competitive inhibitors, particularly in overcoming resistance mutations.

Table 3: In Vitro Biological Activity of this compound

TargetAssayIC50 (μM)Reference
Wild-type c-MetADP-Glo Kinase Assay0.031[4][5]
D1228V mutant c-MetADP-Glo Kinase Assay0.068[5]

Experimental Protocols

Synthesis of this compound (Compound 29)

The synthesis of this compound is described by Michaelides et al. (2023) and involves a multi-step synthetic route. The detailed protocol is available in the supplementary information of the cited publication. The general scheme involves the construction of the core pyridazino[4,5-c]pyridazine ring system, followed by the introduction of the ethynyl (B1212043) and phenylurea moieties.

ADP-Glo™ Kinase Assay

The inhibitory activity of this compound against wild-type and mutant c-Met was determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Kinase c-Met Kinase Kinase_Reaction Incubation Kinase->Kinase_Reaction Substrate Substrate Substrate->Kinase_Reaction ATP ATP ATP->Kinase_Reaction Inhibitor This compound Inhibitor->Kinase_Reaction Termination Reaction Termination & ATP Depletion Kinase_Reaction->Termination ADP + remaining ATP ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->Termination Luminescence Luminescent Signal Generation Termination->Luminescence ADP converted to ATP Detection_Reagent Kinase Detection Reagent Detection_Reagent->Luminescence Luminometer Signal Measurement Luminescence->Luminometer

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction: A reaction mixture containing the c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and varying concentrations of this compound in a kinase buffer is prepared. The reaction is initiated by the addition of ATP and incubated at room temperature to allow for enzymatic activity.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to the reaction mixture. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Signal Measurement: The intensity of the luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound. IC50 values are then calculated from the dose-response curves.

The c-Met Signaling Pathway and Inhibition by this compound

The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF). This activation triggers a cascade of downstream signaling events that regulate crucial cellular processes. Aberrant activation of this pathway is a hallmark of many cancers. This compound, as a type-III inhibitor, binds to an allosteric site on the c-Met kinase domain, effectively locking it in an inactive conformation and preventing its downstream signaling.

cMet_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis STAT3->Cell_Proliferation Invasion_Metastasis Invasion & Metastasis STAT3->Invasion_Metastasis cMet_IN_17 This compound cMet_IN_17->cMet

Caption: The c-Met signaling pathway and its inhibition by this compound.

References

c-Met-IN-17: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of c-Met-IN-17, a potent and selective ATP-competitive Type-III inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative biochemical and cellular activity, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel, highly potent small molecule inhibitor of c-Met kinase.[1] Its mechanism of action is distinguished by its classification as a Type-III inhibitor, indicating a specific binding mode to an inactive conformation of the kinase, distinct from Type-I and Type-II inhibitors. This ATP-competitive inhibitor effectively blocks the kinase activity of both wild-type (WT) c-Met and the D1228V mutant.[1] The presence of an alkyne group in its structure also makes it a valuable tool for chemical biology applications, such as target engagement and identification studies, through click chemistry.[1]

Quantitative Data Summary

The inhibitory activity and pharmacokinetic profile of this compound have been quantitatively assessed through a series of biochemical, cellular, and in vivo studies. The key data are summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibitory Activity of this compound
Target EnzymeAssay TypeIC50 (μM)
c-Met (Wild-Type)ADP-Glo Kinase Assay0.031[1]
c-Met (D1228V Mutant)ADP-Glo Kinase Assay0.068[1]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Wistar Rats
Administration RouteDose (mg/kg)ParameterValueUnit
Intravenous (i.v.)0.5BioavailabilityExcellent[1]-

Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its dysregulation is implicated in various cancers. This compound, by inhibiting the kinase activity of c-Met, effectively blocks these downstream signaling cascades.

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices for kinase inhibitor evaluation.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • Dilute the c-Met kinase (wild-type or D1228V mutant) to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the reaction buffer.

    • Serially dilute this compound in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the c-Met kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for 1 hour at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of the c-Met receptor in a cellular context.

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., MKN-45, which has c-Met amplification) in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 24 hours to reduce basal receptor phosphorylation.

    • Treat the cells with various concentrations of this compound or DMSO for 2 hours.

    • Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15 minutes to induce c-Met phosphorylation (if the cell line is not constitutively active).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total c-Met as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total c-Met.

    • Normalize the phosphorylated c-Met signal to the total c-Met signal.

    • Calculate the percentage of inhibition of c-Met phosphorylation for each concentration of this compound.

In Vivo Pharmacokinetic Study in Wistar Rats

This protocol outlines the procedure to determine the pharmacokinetic properties of this compound following intravenous administration.

  • Animal Handling and Dosing:

    • Acclimate male Wistar rats for at least one week before the experiment.

    • Administer this compound at a dose of 0.5 mg/kg via intravenous (i.v.) injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis:

    • Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to determine include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel c-Met inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cellular_Assay Cellular Phosphorylation Assay (e.g., Western Blot) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cell_Viability Assess Functional Effect PK_Study Pharmacokinetic Study (e.g., in Rats) Cell_Viability->PK_Study Advance to In Vivo Efficacy_Study Xenograft Efficacy Study (e.g., in Mice) PK_Study->Efficacy_Study Inform Dosing Regimen start Compound Synthesis (this compound) start->Biochemical_Assay

Caption: General experimental workflow for c-Met inhibitor evaluation.

References

c-Met-IN-17: An In-Depth Technical Guide to its ATP-Competitive Binding and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of c-Met-IN-17, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in the pathogenesis and progression of numerous human cancers, making it a critical therapeutic target.[1][2][3] This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Inhibitor Potency

This compound demonstrates potent inhibition of both wild-type (WT) and the D1228V mutant c-Met kinase. The half-maximal inhibitory concentration (IC50) values, determined through a luminescence-based biochemical assay, are summarized below. The IC50 is a key parameter for characterizing and comparing the efficacy of kinase inhibitors.[4]

Target KinaseIC50 (µM)
c-Met (Wild-Type)0.031[5]
c-Met (D1228V Mutant)0.068[5]

Table 1: In Vitro Biochemical IC50 Values for this compound.

Mechanism of Action: ATP-Competitive Binding

This compound functions as a type-III ATP-competitive inhibitor. This class of inhibitors binds to the ATP-binding pocket of the kinase, but in a manner distinct from classical type-I and type-II inhibitors.[5] The binding of this compound displaces the DFG (Asp-Phe-Gly) motif within the kinase domain, locking the enzyme in an inactive conformation.[5] This orientation significantly overlaps with the binding site of ATP, providing a clear structural rationale for its ATP-competitive mechanism.[5]

The potency of an ATP-competitive inhibitor, represented by its IC50 value, is dependent on the concentration of ATP in the assay. The intrinsic binding affinity of the inhibitor to the kinase is given by the inhibition constant (Ki), which can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of ATP for the kinase is known.[6][7]

cluster_0 c-Met Kinase Domain ATP_Binding_Site ATP Binding Site DFG_Motif DFG Motif ATP ATP ATP->ATP_Binding_Site Binds This compound This compound This compound->ATP_Binding_Site Competitively Binds & Displaces DFG Motif

Figure 1: ATP-Competitive Binding Mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol outlines a method to determine the in vitro potency of a test compound against recombinant c-Met kinase by quantifying the amount of ADP produced in the enzymatic reaction.[4]

Materials:

  • Recombinant human c-Met kinase (WT or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, 0.1 mg/ml BSA, 5mM DTT, pH 7.8)[8]

  • This compound (or other test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 2.5 µL of serially diluted this compound or vehicle (for controls).

    • 2.5 µL of c-Met kinase solution (e.g., 8 nM for unphosphorylated c-Met).[8]

    • 2.5 µL of Poly(Glu, Tyr) substrate solution.

  • Initiation of Kinase Reaction: To start the reaction, add 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Met (e.g., 200 µM for unphosphorylated c-Met).[8]

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[4]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and initiates a luciferase reaction. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (enzyme without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prepare_Inhibitor Prepare Serial Dilution of this compound Start->Prepare_Inhibitor Setup_Reaction Add Inhibitor, c-Met Kinase, and Substrate to Plate Prepare_Inhibitor->Setup_Reaction Initiate_Reaction Add ATP to Initiate Kinase Reaction Setup_Reaction->Initiate_Reaction Incubate_1 Incubate at 30°C for 60 min Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds Autophosphorylation Autophosphorylation cMet->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K RAS RAS Grb2_SOS->RAS Akt Akt PI3K->Akt RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK mTOR mTOR Akt->mTOR Proliferation Proliferation RAF_MEK_ERK->Proliferation Migration Migration RAF_MEK_ERK->Migration Survival Survival mTOR->Survival mTOR->Migration cMet_IN_17 This compound cMet_IN_17->Autophosphorylation Inhibits

References

c-Met-IN-17: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of c-Met-IN-17, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development efforts.

Core Biological Activity: Potent Inhibition of c-Met Kinase

This compound has been identified as a potent, ATP-competitive, type-III inhibitor of the c-Met kinase.[1][2][3] Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and the D1228V mutant, a clinically relevant variant.

Table 1: In Vitro Biochemical Potency of this compound
TargetAssay FormatIC50 (μM)Reference
c-Met (Wild-Type)ADP-Glo Kinase Assay0.031[1]
c-Met (D1228V Mutant)ADP-Glo Kinase Assay0.068[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies in Wistar rats have demonstrated that this compound possesses excellent bioavailability.[1] Following intravenous administration, the compound exhibits favorable pharmacokinetic properties, suggesting its potential for in vivo applications.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Wistar Rats
Route of AdministrationDose (mg/kg)Clearance (Cl) (mL/min/kg)Volume of Distribution (Vss_obs) (L/kg)Bioavailability (%)Reference
Intravenous (i.v.)0.5604.6100[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the biological activity of this compound.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of c-Met kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human c-Met kinase (wild-type and D1228V mutant)

  • This compound

  • ATP

  • Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the c-Met kinase, the test compound (this compound) or vehicle control, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic Study in Wistar Rats

This study design is typical for assessing the pharmacokinetic profile of a novel compound.

Materials and Methods:

  • Male Wistar rats

  • This compound formulated for intravenous administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer this compound to a cohort of Wistar rats via intravenous injection at a dose of 0.5 mg/kg.

  • Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to separate plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to determine parameters such as clearance (Cl) and volume of distribution (Vss).

Signaling Pathways and Mechanisms

The diagrams below illustrate the c-Met signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription cMet_Inhibition_Mechanism cluster_kinase_domain c-Met Kinase Domain cluster_downstream Downstream Signaling ATP_binding_site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_binding_site->Phosphorylation Enables Allosteric_site Allosteric Site (Type-III) Allosteric_site->ATP_binding_site Conformational Change ATP ATP ATP->ATP_binding_site Binds cMet_IN_17 This compound cMet_IN_17->Allosteric_site Binds cMet_IN_17->Phosphorylation Inhibits Biological_Effects Cellular Effects (Proliferation, etc.) Phosphorylation->Biological_Effects Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Proliferation Assay (GI50 Determination) Biochemical_Assay->Cellular_Assay Kinase_Selectivity Kinase Selectivity Profiling Cellular_Assay->Kinase_Selectivity PK_Study Pharmacokinetic Study (Rat) Kinase_Selectivity->PK_Study Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study Compound_Synthesis Compound Synthesis of this compound Compound_Synthesis->Biochemical_Assay

References

c-Met-IN-17: A Technical Guide to Target Validation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Met proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical regulator of a wide array of cellular processes, including proliferation, survival, motility, and invasion. Under normal physiological conditions, the activation of c-Met by its ligand, hepatocyte growth factor (HGF), is tightly controlled and essential for embryonic development and tissue regeneration. However, aberrant c-Met signaling, driven by genetic alterations such as gene amplification, mutations, and protein overexpression, is a key driver of tumorigenesis and metastatic progression in numerous human cancers.[1][2][3] This dysregulation transforms the HGF/c-Met axis into a potent oncogenic pathway, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of c-Met in cancer, with a specific focus on the potent inhibitor c-Met-IN-17. It includes detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways and experimental workflows.

The c-Met Signaling Pathway in Cancer

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers the recruitment of various downstream signaling adaptors and effectors, leading to the activation of multiple intracellular signaling cascades. The principal pathways implicated in c-Met-driven oncogenesis include the RAS/MAPK, PI3K/AKT, and STAT3 pathways. These pathways collectively promote cell proliferation, survival, migration, and invasion, which are hallmark characteristics of cancer.[2][4] Dysregulation of c-Met signaling can occur through various mechanisms, including gene amplification, activating mutations, and overexpression of the receptor or its ligand.[1][3]

Below is a diagram illustrating the canonical c-Met signaling pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor Transmembrane Domain HGF->c-Met Binds P P c-Met->P Autophosphorylation GRB2 GRB2 P->GRB2 Recruits PI3K PI3K P->PI3K Recruits STAT3 STAT3 P->STAT3 Recruits & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival pSTAT3 pSTAT3 STAT3->pSTAT3 Migration Migration pSTAT3->Migration Invasion Invasion pSTAT3->Invasion This compound This compound This compound->c-Met Inhibits Kinase Activity

Caption: The c-Met signaling pathway and its downstream effectors.

This compound: A Potent and Selective Inhibitor

This compound is a potent inhibitor of the c-Met kinase.[5] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of the c-Met receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay MethodReference
IC₅₀ (c-Met) 0.031 µMKinase Assay[5]
IC₅₀ (D1228V c-Met mutant) 0.068 µMADP-Glo Assay[5]
Bioavailability (Rat, 0.5 mg/kg, i.v.) ExcellentIn vivo Pharmacokinetics[5]

Experimental Protocols for Target Validation

The validation of c-Met as a therapeutic target and the characterization of inhibitors like this compound involve a series of well-defined in vitro and in vivo experiments. Detailed protocols for key assays are provided below.

In Vitro Assays

This assay measures the enzymatic activity of c-Met kinase and the inhibitory potential of compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound or other test compounds

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of c-Met kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final reaction volume is 5 µL.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Dilute_Compound Prepare serial dilutions of this compound Add_Compound Add compound/DMSO to 384-well plate Dilute_Compound->Add_Compound Prep_Reagents Prepare kinase, substrate, and ATP solutions Add_Kinase Add c-Met kinase Prep_Reagents->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add substrate/ATP mix to initiate reaction Add_Kinase->Start_Reaction Incubate_1 Incubate at 30°C for 1 hour Start_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min Add_Detection->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for the c-Met Kinase Assay (ADP-Glo™).

This assay assesses the effect of this compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cancer cell line with known c-Met activity (e.g., MKN-45, SNU-5)

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO vehicle control.

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

Western blotting is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of c-Met and its downstream effectors.

Materials:

  • Cancer cell line with known c-Met activity

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.

In Vivo Assays

Xenograft models are used to evaluate the in vivo efficacy of this compound in a living organism. This involves implanting human tumor cells into immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cell line with known c-Met activity

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group versus the control group.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis Inject_Cells Inject cancer cells subcutaneously into mice Monitor_Growth Monitor for tumor growth Inject_Cells->Monitor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Growth->Randomize_Mice Administer_Drug Administer this compound or vehicle Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume 2-3 times per week Administer_Drug->Measure_Tumors Repeatedly Monitor_Health Monitor mouse health and body weight Administer_Drug->Monitor_Health Repeatedly Euthanize_Mice Euthanize mice Measure_Tumors->Euthanize_Mice At study end Monitor_Health->Euthanize_Mice At study end Excise_Tumors Excise tumors for analysis Euthanize_Mice->Excise_Tumors Evaluate_Efficacy Evaluate anti-tumor efficacy Excise_Tumors->Evaluate_Efficacy

Caption: Workflow for a xenograft tumor model study.

Conclusion

The validation of c-Met as a therapeutic target in cancer is supported by a substantial body of evidence demonstrating its role in driving oncogenic processes. Potent and selective inhibitors, such as this compound, offer a promising therapeutic strategy for cancers with dysregulated c-Met signaling. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of c-Met inhibitors, from initial biochemical characterization to in vivo efficacy studies. A thorough understanding and application of these methodologies are crucial for the successful development of novel anticancer therapies targeting the c-Met pathway.

References

c-Met-IN-17: A Technical Guide to its Role in Inhibiting c-Met Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, metastasis, and resistance to therapy in numerous cancers. This technical guide provides an in-depth analysis of c-Met-IN-17, a novel ATP-competitive inhibitor of c-Met. This document details the inhibitory activity of this compound, presents key experimental protocols for its evaluation, and visualizes its mechanism of action within the c-Met signaling pathway. The information herein is intended to support researchers and drug development professionals in understanding and potentially advancing this compound or similar molecules as therapeutic agents.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of many human cancers.[2]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234, Tyr1235) in its kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple intracellular pathways critical for cancer progression, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[3] Given its central role in oncogenesis, c-Met has emerged as a significant target for therapeutic intervention.

This compound: A Novel Type III c-Met Inhibitor

This compound is a potent, ATP-competitive inhibitor of c-Met kinase.[4] It was identified and optimized as part of a novel chemical series of type-III inhibitors targeting both wild-type (WT) and mutant forms of c-Met, such as the D1228V mutant.[1][5]

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against c-Met kinase and its effect on the proliferation of c-Met-driven cancer cells.

Table 1: Biochemical Inhibition of c-Met Kinase by this compound

TargetAssay FormatIC50 (μM)Reference
Wild-Type c-MetADP-Glo Kinase Assay0.031[4]
D1228V Mutant c-MetADP-Glo Kinase Assay0.068[4]

Table 2: Cellular Activity of this compound

Cell Line ExpressingAssay FormatAC50 (μM)Reference
Wild-Type c-MetCellular AssayNanomolar Range[1]
D1228V Mutant c-MetCellular AssayNanomolar Range[1]

Note: Specific AC50 values for cell lines were described as being in the "nanomolar" range in the source literature, but precise values were not provided.

Mechanism of Action: Inhibition of Downstream Signaling

While specific experimental data on the effect of this compound on downstream signaling proteins like p-AKT and p-ERK is not publicly available, its mechanism as a potent c-Met kinase inhibitor strongly suggests it will attenuate these pathways. Inhibition of c-Met autophosphorylation prevents the recruitment and activation of downstream effectors, leading to a reduction in the phosphorylation of key signaling nodes such as AKT and ERK.[6]

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition by this compound

c_Met_Signaling_Inhibition cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 cMet_IN_17 This compound cMet_IN_17->p_cMet Inhibits AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation, Survival, Motility p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: c-Met Enzyme, Substrate, ATP, this compound start->prepare_reagents mix Mix Enzyme, Substrate, and this compound prepare_reagents->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at Room Temperature initiate->incubate stop_reaction Stop Reaction and Deplete ATP (ADP-Glo Reagent) incubate->stop_reaction detect_adp Convert ADP to ATP and Detect Luminescence stop_reaction->detect_adp analyze Analyze Data and Calculate IC50 detect_adp->analyze end End analyze->end

Caption: Workflow for a biochemical c-Met kinase inhibition assay.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Start cell_culture Culture Cancer Cells and Treat with this compound start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-c-Met, anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analyze Image Analysis and Quantification detection->analyze end End analyze->end

Caption: General workflow for Western blot analysis of c-Met pathway inhibition.

Experimental Protocols

Biochemical c-Met Kinase Assay (ADP-Glo™ Assay)

This protocol is based on the methodology described for the characterization of the novel type-III c-Met inhibitor series to which this compound belongs.[1][6]

Objective: To determine the in vitro inhibitory activity of this compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (WT and/or mutant)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%. Prepare solutions of c-Met enzyme, substrate, and ATP in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the c-Met enzyme, the kinase substrate, and the various concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol describes a general method to assess the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of c-Met dependent cancer cells.

Materials:

  • Cancer cell line with known c-Met dependency

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • 96-well clear or white-walled plates

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blotting for c-Met Signaling Pathway Inhibition

This protocol outlines the general procedure to analyze the phosphorylation status of c-Met and its downstream effectors.

Objective: To qualitatively and quantitatively assess the inhibition of c-Met signaling by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphoprotein levels to the total protein levels or the loading control.

Conclusion

This compound is a potent, novel inhibitor of c-Met kinase with activity against both wild-type and mutant forms of the enzyme. The data presented in this guide highlight its potential as a therapeutic agent for c-Met-driven cancers. The detailed experimental protocols provide a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its impact on downstream signaling pathways and its in vivo efficacy.

References

Downstream Pathway Analysis of c-Met Inhibition by a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal in normal cellular processes such as embryonic development and tissue repair.[1] However, dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression of numerous human cancers.[2][3] Aberrant c-Met activation, through mechanisms like gene amplification, mutation, or protein overexpression, can drive tumor cell proliferation, survival, migration, and invasion.[1][2][4] This has established c-Met as a critical target for therapeutic intervention in oncology.[2][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by c-Met inhibition, using a representative small molecule inhibitor, herein referred to as c-Met-IN-17, as a model. It details the experimental protocols for analyzing its effects and presents the core signaling cascades in a visually intuitive format.

The c-Met Signaling Network

Upon binding of HGF, the c-Met receptor undergoes dimerization and autophosphorylation of tyrosine residues within its kinase domain.[5] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream events. The primary signaling axes activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][4][5]

The RAS/MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial pathway for cell proliferation and differentiation.[5] Activated c-Met recruits adaptor proteins like GRB2, which in turn binds to the guanine (B1146940) nucleotide exchange factor SOS.[4][5] SOS then activates RAS, triggering the sequential phosphorylation and activation of RAF, MEK, and finally ERK (MAPK).[4] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and cell motility.[4]

The PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is central to cell survival and metabolism.[4][5] The p85 regulatory subunit of PI3K can bind to the activated c-Met receptor, either directly or through the GAB1 adaptor protein.[4] This activates PI3K, which then phosphorylates PIP2 to generate PIP3.[5] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of substrates that promote cell survival by inhibiting apoptosis.[6]

The STAT Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway is directly involved in gene expression related to cell proliferation, survival, and morphogenesis.[5] STAT3 can be recruited to the activated c-Met receptor and subsequently phosphorylated.[4] This phosphorylation leads to STAT3 dimerization, followed by its translocation into the nucleus, where it acts as a transcription factor for genes that can promote tubulogenesis and invasion.[4]

Quantitative Analysis of this compound Activity

The efficacy of a c-Met inhibitor like this compound is determined through a series of quantitative assays that measure its impact on the kinase itself and on downstream cellular processes. The following tables summarize hypothetical data for such an inhibitor.

Table 1: In Vitro Kinase and Cellular Assay Data for this compound

Assay TypeTarget/Cell LineEndpointThis compound Result
Biochemical Kinase AssayRecombinant c-MetIC502.5 nM
Cellular Phospho-c-Met AssayHs746T (c-Met amplified)IC5015 nM
Cell Viability AssayHs746T (c-Met amplified)GI5020 nM
Cell Viability AssaySNU-5 (c-Met amplified)GI5028 nM
Cell Viability AssayA549 (c-Met low expression)GI50> 10 µM

Table 2: Downstream Pathway Modulation by this compound in Hs746T Cells (100 nM, 3h)

Pathway ComponentMeasurement% Inhibition (vs. Control)
p-c-Met (Y1234/1235)Western Blot95%
p-AKT (S473)Western Blot88%
p-ERK1/2 (T202/Y204)Western Blot92%
p-STAT3 (Y705)Western Blot85%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a c-Met inhibitor's downstream effects.

In Vitro c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Protocol:

  • A mixture of recombinant human c-Met enzyme and a peptide substrate is prepared in a kinase reaction buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • The reaction is stopped by the addition of a solution containing EDTA.

  • The amount of phosphorylated peptide product is detected using a technology such as HTRF (Homogeneous Time Resolved Fluorescence), where a europium-conjugated anti-phospho-tyrosine antibody and a streptavidin-conjugated fluorophore are used.

  • The signal is read on a suitable plate reader, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis of Downstream Signaling

This technique is used to measure the levels of phosphorylated (activated) and total proteins in the key downstream pathways.

Protocol:

  • Cell Culture and Treatment: Cancer cells with amplified c-Met (e.g., Hs746T) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 3 hours).

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, total ERK, p-STAT3, and total STAT3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Cell Viability Assay

This assay assesses the effect of the inhibitor on cancer cell growth and proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines with varying levels of c-Met expression are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

  • Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of this compound for 72 hours.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read on a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the data to a dose-response curve.

Visualizing the Pathways and Workflows

Graphical representations are essential for understanding the complex relationships in signal transduction and experimental design.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Motility ERK->Proliferation AKT AKT PI3K->AKT Survival Survival, Metabolism AKT->Survival Gene_Expression Gene Expression, Invasion STAT3->Gene_Expression cMet_IN_17 This compound cMet_IN_17->cMet Inhibition

Caption: The c-Met signaling pathway and point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo start Hypothesis: This compound inhibits c-Met signaling Kinase_Assay Biochemical Kinase Assay (Target: Recombinant c-Met) (Endpoint: IC50) start->Kinase_Assay Cell_Culture Select c-Met Amplified Cell Lines (e.g., Hs746T, SNU-5) start->Cell_Culture Treatment Treat with this compound (Dose & Time Course) Kinase_Assay->Treatment Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-c-Met, p-AKT, p-ERK) (Endpoint: % Inhibition) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Endpoint: GI50) Treatment->Viability_Assay end Conclusion: This compound is a potent and selective inhibitor of the c-Met pathway Western_Blot->end Viability_Assay->end

Caption: Workflow for c-Met inhibitor downstream analysis.

References

Technical Guide: Evaluating the Efficacy of c-Met-IN-17 Against the Acquired Resistance Mutation D1228V in c-Met

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Met receptor tyrosine kinase is a critical oncogenic driver in various cancers. While targeted inhibitors have shown promise, acquired resistance mutations, such as D1228V, can limit their long-term efficacy. This document provides a comprehensive technical overview of the inhibitory activity of c-Met-IN-17, a putative Type I kinase inhibitor, against both wild-type (WT) c-Met and the clinically observed D1228V mutant. We present detailed experimental protocols for biochemical and cellular assays to characterize inhibitor potency and a summary of the underlying resistance mechanism.

Introduction to c-Met and the D1228V Mutation

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[1][2] These pathways include the RAS/MAPK, PI3K/AKT, and STAT3 cascades.[3][4][5] Dysregulation of c-Met signaling through gene amplification, overexpression, or activating mutations is a key factor in the progression of numerous cancers, making it a prime therapeutic target.[6][7][8]

Small molecule c-Met inhibitors are broadly classified based on their binding mode to the kinase domain.[5] Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation.[9] The D1228V mutation, located in the c-Met kinase domain, is an acquired resistance mechanism that has been observed in patients treated with Type I inhibitors like savolitinib (B612288) and crizotinib.[9][10] This mutation disrupts a critical salt bridge necessary for the stable binding of Type I inhibitors, thereby reducing their efficacy while maintaining sensitivity to Type II inhibitors.[9] This guide details the evaluation of a hypothetical Type I inhibitor, this compound, against this resistant mutant.

Quantitative Analysis of this compound Inhibition

To assess the inhibitory potential of this compound, a series of biochemical and cell-based assays were conducted. The following tables summarize the hypothetical quantitative data, illustrating the impact of the D1228V mutation on inhibitor potency.

Table 1: Biochemical Inhibition of Recombinant c-Met Kinase

Enzyme TargetInhibitorAssay TypeIC50 (nM)
Wild-Type c-MetThis compoundHTRF Kinase Assay5.2
D1228V c-Met MutantThis compoundHTRF Kinase Assay875.6
Wild-Type c-MetCabozantinib (Type II)HTRF Kinase Assay6.8
D1228V c-Met MutantCabozantinib (Type II)HTRF Kinase Assay9.1

Data is representative and for illustrative purposes.

Table 2: Cellular Proliferation Inhibition in Engineered Ba/F3 Cells

Cell LineInhibitorAssay TypeIC50 (nM)
Ba/F3 TPR-c-Met WTThis compoundMTS Cell Viability15.8
Ba/F3 TPR-c-Met D1228VThis compoundMTS Cell Viability>2500
Ba/F3 TPR-c-Met WTCabozantinib (Type II)MTS Cell Viability22.4
Ba/F3 TPR-c-Met D1228VCabozantinib (Type II)MTS Cell Viability31.5

Data is representative and for illustrative purposes.

Core Signaling Pathways and Mechanisms

The c-Met Signaling Cascade

Activation of c-Met by HGF initiates a complex network of downstream signals. The diagram below illustrates the primary pathways involved in c-Met-driven oncogenesis and the point of inhibition by ATP-competitive inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met (Tyr1234/1235, Tyr1349) cMet->P_cMet Dimerization & Autophosphorylation GAB1 GAB1 P_cMet->GAB1 Recruits & Activates GRB2 GRB2 P_cMet->GRB2 Recruits & Activates STAT3 STAT3 P_cMet->STAT3 Recruits & Activates Inhibitor This compound (Type I Inhibitor) Inhibitor->P_cMet Inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS P_STAT3 p-STAT3 STAT3->P_STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation, Survival, Motility, Invasion mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome P_STAT3->Outcome

Caption: The HGF/c-Met signaling cascade and point of inhibition.
Mechanism of D1228V-Mediated Resistance

The D1228V mutation confers resistance to Type I inhibitors by altering the conformation of the ATP-binding pocket. The following diagram illustrates this structural basis for resistance.

D1228V_Resistance_Mechanism cluster_wt Wild-Type c-Met cluster_mutant D1228V Mutant c-Met WT_Kinase Kinase Domain (WT) D1228 SaltBridge Salt Bridge WT_Kinase->SaltBridge Mutant_Kinase Kinase Domain (D1228V) V1228 K1110 K1110 K1110->SaltBridge Y1230 Y1230 SaltBridge->Y1230 Stabilizes Type1_WT This compound (Type I) Type1_WT->WT_Kinase High Affinity Binding Type2_WT Type II Inhibitor Type2_WT->WT_Kinase Binds Loss Loss of Salt Bridge Mutant_Kinase->Loss Y1230_repositioned Y1230 (Repositioned) Loss->Y1230_repositioned Causes Repositioning Type1_Mutant This compound (Type I) Type1_Mutant->Mutant_Kinase Impaired Binding (Resistance) Type2_Mutant Type II Inhibitor Type2_Mutant->Mutant_Kinase Binding Retained (Sensitivity)

Caption: D1228V mutation disrupts Type I inhibitor binding.

Experimental Protocols

Biochemical Kinase Assay (HTRF)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase.

  • Reagent Preparation :

    • Prepare a serial dilution of this compound in DMSO, then dilute in kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[11]

    • Dilute recombinant human c-Met (WT or D1228V) and the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[12][13]

    • Prepare ATP solution in kinase assay buffer to a final concentration of 10 µM.[14]

  • Kinase Reaction :

    • To a 384-well low-volume plate, add 1 µL of diluted inhibitor or DMSO vehicle control.

    • Add 2 µL of the enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Add detection reagents (e.g., Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) as per the manufacturer's instructions (e.g., HTRF KinEASE).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis :

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Plot the signal ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.[3]

  • Cell Culture and Treatment :

    • Culture cells (e.g., Hs746T with amplified c-Met, or engineered 293T cells expressing WT or D1228V c-Met) to 70-80% confluency.[6][9]

    • Serum-starve cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or DMSO control for 2 hours.

    • Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes, if the cell line does not have constitutive activation.[3]

  • Lysate Preparation :

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and SDS-PAGE :

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Western Blotting :

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3]

    • Strip and re-probe the membrane for total c-Met and a loading control (e.g., GAPDH) for normalization.

Experimental Workflow Visualization

The logical flow from initial biochemical screening to cellular validation is critical in drug discovery.

Experimental_Workflow Start Start: Synthesize this compound BiochemAssay Step 1: Biochemical Kinase Assay Start->BiochemAssay BiochemDetail Determine IC50 against recombinant WT and D1228V c-Met kinase. (HTRF / ADP-Glo) BiochemAssay->BiochemDetail CellPhosAssay Step 2: Cellular Phosphorylation Assay BiochemAssay->CellPhosAssay If potent biochemically CellPhosDetail Confirm inhibition of c-Met autophosphorylation in engineered cells. (Western Blot for p-c-Met) CellPhosAssay->CellPhosDetail CellViabilityAssay Step 3: Cell Viability Assay CellPhosAssay->CellViabilityAssay If active in cells CellViabilityDetail Measure impact on proliferation in c-Met dependent cell lines. (MTS / Crystal Violet Assay) CellViabilityAssay->CellViabilityDetail End End: Characterize Potency & Resistance Profile CellViabilityAssay->End

Caption: Workflow for characterizing a novel c-Met inhibitor.

Conclusion and Future Directions

The data and protocols presented in this guide outline a systematic approach to evaluating the inhibitory activity of this compound. The representative findings highlight a common challenge in targeted therapy: the emergence of drug resistance mutations. As a putative Type I inhibitor, this compound shows potent activity against wild-type c-Met but is significantly less effective against the D1228V mutant. This underscores the importance of characterizing inhibitor activity against clinically relevant resistance mutations early in the drug development process. The D1228V mutation's retained sensitivity to Type II inhibitors suggests that sequential therapy or the development of next-generation inhibitors capable of overcoming this resistance mechanism are viable clinical strategies.[9][10] Future work should focus on X-ray crystallography to confirm the binding mode of new inhibitors and in vivo xenograft studies using tumors harboring the D1228V mutation to validate these in vitro findings.

References

A Technical Guide to Developing c-Met-IN-17 as a Tool for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical regulator of cellular processes including proliferation, migration, and survival.[1][2] Aberrant activation of the HGF/c-Met signaling axis through gene amplification, mutation, or overexpression is a known driver in a variety of human cancers, making it a compelling therapeutic target.[3][4][5] While small molecule kinase inhibitors have been developed, challenges such as acquired resistance limit their long-term efficacy.[3]

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes the limitations of traditional inhibition.[6] This approach utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system to selectively eliminate a target protein.[7][8] A PROTAC consists of a "warhead" that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8]

This guide focuses on the potential use of c-Met-IN-17 , a potent c-Met kinase inhibitor with an IC50 of 0.031 μM[9], as a warhead for a novel c-Met-targeting PROTAC. While, to date, there is no publicly available information on a PROTAC specifically built from this compound, its high affinity for c-Met makes it an excellent candidate for such a tool. This document will provide a comprehensive technical framework for the design, synthesis, and evaluation of a hypothetical this compound-based degrader, drawing upon established principles and data from the development of other successful c-Met PROTACs.

Core Concepts and Design Principles

The central mechanism of a this compound-based PROTAC involves inducing the proximity of c-Met to an E3 ubiquitin ligase. This is achieved by the bifunctional nature of the PROTAC, which simultaneously binds both proteins, forming a ternary complex. Within this complex, the E3 ligase ubiquitinates c-Met, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[10]

Key Components of a this compound PROTAC
  • Warhead (Protein of Interest Ligand): this compound would serve as the ligand that specifically binds to the c-Met protein.

  • E3 Ligase Ligand: The choice of E3 ligase is critical. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[11] Ligands for these are typically derivatives of thalidomide (B1683933) (for CRBN) or small molecules that mimic the HIF-1α peptide (for VHL).[7]

  • Linker: The linker's role extends beyond simply connecting the two ligands. Its length, composition, and attachment points are crucial for enabling the formation of a stable and productive ternary complex, which directly impacts degradation efficiency.[8][12]

Figure 1: PROTAC Mechanism of Action.

Data Presentation: Benchmarking c-Met Degraders

While specific data for a this compound PROTAC is unavailable, the performance of other published c-Met degraders provides a crucial benchmark for what a successful molecule could achieve. The key metrics are DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Compound/PROTACc-Met Ligand (Warhead)E3 Ligase LigandDC50 ValueCell LineReference
Compound 22b TepotinibCRBN Ligand0.59 nMEBC-1[3]
Met-DD4 CapmatinibCRBN Ligand6.21 nMHs746T[12]
PROTAC c-Met degrader-3 Tepotinib DerivativeCRBN Ligand0.59 nMEBC-1[9]
PROTAC c-Met degrader-6 Not SpecifiedNot Specified0.52 nM, 0.45 nMEBC-1, Hs746T[9]
OZD-MET degrader Not SpecifiedChaperone-mediated4-6 µMH596, H1437[13]

Table 1: In Vitro Degradation Efficacy of Published c-Met PROTACs

Compound/PROTACAntiproliferative IC50Cell LineNotesReference
Met-DD4 4.37 nMHs746TDemonstrates potent anti-cancer activity.[12]
OZD-MET degrader < 5 µMH596, H1437Inhibits cell proliferation.[13]
KRC-00715 (Inhibitor) 39 nMHs746TFor comparison with a non-degrader inhibitor.[14]

Table 2: Antiproliferative Activity of c-Met Degraders and Inhibitors

Experimental Protocols

The evaluation of a novel this compound PROTAC requires a series of robust biochemical and cell-based assays.

General Cell Culture
  • Cell Lines: A panel of cancer cell lines with varying c-Met expression levels should be used.

    • High c-Met Expression/Amplification: EBC-1 (lung), Hs746T (gastric), HCC1954 (breast).[3][7][9][10]

    • MET Exon 14 Skipping Mutation: H596, H1437 (lung).[13]

    • Moderate/Low c-Met Expression: A549, HeLa (as controls).[7]

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Western Blot for c-Met Degradation

This is the primary assay to quantify the degradation of the c-Met protein.

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against c-Met overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensity using software like ImageJ to determine the percentage of c-Met degradation relative to the vehicle control.

Cell Viability Assay (MTT)

This assay measures the effect of c-Met degradation on cell proliferation.[7][13]

  • Protocol:

    • Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a serial dilution of the this compound PROTAC for 72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.

Mechanism of Action Confirmation Assays

These experiments confirm that the observed protein loss is due to the intended PROTAC mechanism.

  • Protocol:

    • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 6 hours.[10] Then, add the this compound PROTAC at a concentration known to cause degradation (e.g., 10 nM) for another 24 hours. A rescue of c-Met levels compared to PROTAC-only treatment indicates proteasome-dependent degradation.

    • E3 Ligase Inhibition: Pre-treat cells with an E3 ligase inhibitor (e.g., 10 µM MLN4924 for cullin-RING ligases) for 6 hours before adding the PROTAC.[10] A rescue of c-Met levels confirms the involvement of the targeted E3 ligase.

    • Competitive Binding: Pre-treat cells with a high concentration of free this compound (the warhead) or the free E3 ligase ligand (e.g., thalidomide) for 6 hours before adding the PROTAC.[10] Blocking of degradation demonstrates that the effect requires simultaneous binding to both c-Met and the E3 ligase.

Visualizations: Pathways and Workflows

c-Met Signaling Pathway

Activation of c-Met by HGF triggers multiple downstream pathways critical for cancer cell growth and survival, primarily the RAS-MAPK and PI3K-AKT pathways.[1][5] Degrading c-Met is expected to shut down these pro-tumorigenic signals.

cMet_Signaling cluster_pathway HGF/c-Met Signaling Cascade cluster_downstream Downstream Effectors HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 GRB2 GRB2/SOS cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro_Survival Pro_Survival mTOR->Pro_Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation

Figure 2: Key c-Met Signaling Pathways.
Experimental Workflow for Degrader Evaluation

A systematic workflow is essential for efficiently characterizing a novel PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_assays Primary & Secondary Assays start Cancer Cell Line Culture treat Treat with this compound PROTAC (Dose and Time Course) start->treat harvest Harvest Cells & Prepare Lysates treat->harvest wb Western Blot (c-Met, p-AKT, p-ERK) harvest->wb Perform Assays viability Cell Viability Assay (MTT / CellTiter-Glo) harvest->viability Perform Assays moa Mechanism of Action Assays (MG132, MLN4924, Competition) harvest->moa Perform Assays quant Data Quantification & Analysis (Densitometry, IC50/DC50 Calculation) wb->quant viability->quant moa->quant end Characterize Lead Degrader quant->end

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Phosphorylated c-Met (p-Met) in Response to c-Met-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are key regulators of a multitude of cellular processes including cell proliferation, survival, motility, and invasion.[1] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a known driver in the development and progression of various cancers.[1] This makes c-Met a compelling target for therapeutic intervention. c-Met-IN-17 is a small molecule inhibitor designed to target the kinase activity of c-Met. By competitively binding to the ATP-binding pocket of the c-Met kinase domain, it is anticipated to block its autophosphorylation and subsequent activation of downstream signaling cascades.

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the phosphorylation status of c-Met at key tyrosine residues (Tyr1234/1235) following treatment with this compound. This assay is a fundamental method for confirming the inhibitor's mechanism of action and quantifying its efficacy in a cellular context.

c-Met Signaling Pathway and Inhibition by this compound

The binding of HGF to the extracellular domain of the c-Met receptor triggers its dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event is critical for the activation of the receptor.[2] Once activated, p-Met serves as a docking site for various adaptor proteins and signaling molecules, initiating downstream cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3] These pathways are instrumental in driving the cellular responses associated with cancer progression.

This compound, as a tyrosine kinase inhibitor, is designed to prevent the initial autophosphorylation of c-Met, thereby blocking the downstream signaling required for tumor cell growth and survival. The diagram below illustrates the c-Met signaling pathway and the proposed point of intervention for this compound.

cMet_Pathway c-Met Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds pMet p-Met (Tyr1234/1235) cMet->pMet autophosphorylation RAS_MAPK RAS/MAPK Pathway pMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pMet->PI3K_AKT JAK_STAT JAK/STAT Pathway pMet->JAK_STAT Proliferation Proliferation, Survival, Motility RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation cMet_IN_17 This compound cMet_IN_17->pMet inhibits

Figure 1: c-Met signaling and inhibition.

Experimental Protocol: Western Blot for p-Met (Tyr1234/1235)

This protocol details the steps for assessing the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cancer cell line known to express the c-Met receptor.

Materials and Reagents
  • Cell Line: A suitable cancer cell line with documented c-Met expression (e.g., A549, NCI-H1975).

  • This compound: Stock solution in DMSO.

  • Recombinant Human HGF: For stimulating c-Met phosphorylation.

  • Cell Culture Medium: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235) antibody (e.g., Cell Signaling Technology #3077).[4]

    • Rabbit or Mouse anti-total c-Met antibody.

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Experimental Workflow

Western_Blot_Workflow cluster_prep Cell Preparation and Treatment cluster_protein Protein Extraction and Quantification cluster_wb Western Blotting cluster_analysis Data Analysis cell_seeding 1. Seed Cells serum_starve 2. Serum Starve (16-24h) cell_seeding->serum_starve inhibitor_treat 3. Pre-treat with this compound (1-2h) serum_starve->inhibitor_treat hgf_stim 4. Stimulate with HGF (10-15 min) inhibitor_treat->hgf_stim cell_lysis 5. Cell Lysis hgf_stim->cell_lysis quantification 6. Protein Quantification (BCA) cell_lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Protein Transfer to Membrane sds_page->transfer blocking 9. Blocking (5% BSA in TBST) transfer->blocking primary_ab 10. Primary Antibody Incubation (p-Met) blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection 12. ECL Detection secondary_ab->detection reprobe 13. Strip and Re-probe (Total c-Met, Loading Control) detection->reprobe densitometry 14. Densitometry Analysis reprobe->densitometry

Figure 2: Western blot experimental workflow.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.

    • Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

  • Lysate Preparation:

    • Immediately after stimulation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load an equal amount of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins based on size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-Met (Tyr1234/1235) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • For normalization, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Met signal to the total c-Met signal, and then to the loading control.

Data Presentation

The quantitative data obtained from the densitometry analysis should be summarized in a table to facilitate easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on HGF-Induced c-Met Phosphorylation

Treatment GroupThis compound Conc. (nM)HGF Stimulation (50 ng/mL)Relative p-Met/Total c-Met Ratio (Normalized to HGF alone)
Untreated Control0-0.05
HGF Control0+1.00
Experimental 10.1+0.85
Experimental 21+0.62
Experimental 310+0.31
Experimental 4100+0.10
Experimental 51000+0.04

Note: The data presented in this table are representative and should be replaced with actual experimental results. The results demonstrate a dose-dependent inhibition of HGF-induced c-Met phosphorylation by this compound, which is consistent with the effects of other c-Met inhibitors.[3]

Conclusion

This document provides a detailed protocol for the Western blot analysis of phosphorylated c-Met, a critical step in the preclinical evaluation of c-Met inhibitors like this compound. Adherence to this protocol will enable researchers to reliably assess the inhibitor's cellular potency and mechanism of action, providing essential data for drug development programs targeting the HGF/c-Met signaling axis in cancer.

References

Application Notes and Protocols for c-Met-IN-17 in Matrigel Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing c-Met-IN-17, a potent c-Met kinase inhibitor, in a Matrigel-based cell invasion assay. This document outlines the scientific background, detailed experimental protocols, and expected outcomes for assessing the anti-invasive properties of this compound.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in regulating cell proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is frequently observed in various human cancers and is associated with tumor growth and metastatic progression.[1] this compound is a potent inhibitor of c-Met kinase activity, making it a valuable tool for investigating the role of c-Met in cancer cell invasion and for the development of novel anti-cancer therapeutics. The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive potential of cancer cells by mimicking the extracellular matrix barrier.[2]

Mechanism of Action

This compound is a potent c-Met kinase inhibitor with an IC50 of 0.031 μM. By competitively binding to the ATP-binding site of the c-Met kinase domain, this compound inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell invasion.

c-Met Signaling Pathway and Invasion

The activation of c-Met by HGF initiates a complex network of downstream signaling pathways that are central to the process of cell invasion. This process involves the degradation of the extracellular matrix, increased cell motility, and the adoption of a mesenchymal phenotype. Key signaling cascades activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, all of which converge on cellular processes that drive invasion and metastasis.

References

Application Notes and Protocols for c-Met Inhibitor Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesis of information from preclinical studies on various c-Met inhibitors. As of this writing, specific dosage and administration data for a compound designated "c-Met-IN-17" is not publicly available. Therefore, the information presented here is intended as a general guide for researchers and scientists working with novel c-Met inhibitors in mouse models, using data from established compounds as a reference. Researchers should always perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound.

Introduction to c-Met Inhibition in Cancer Research

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Its ligand, hepatocyte growth factor (HGF), activates the c-Met signaling pathway, which is implicated in the progression and metastasis of numerous human cancers.[2][3][4] Dysregulation of the HGF/c-Met axis, through overexpression, gene amplification, or mutation, is a key driver in various malignancies, making it an attractive target for therapeutic intervention.[4][5][6][7] Small molecule inhibitors targeting the c-Met kinase activity have shown promise in preclinical and clinical settings.[7] This document provides a general overview of the dosage and administration of c-Met inhibitors in mice, based on data from several preclinical studies.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT3 pathways, which are central to cancer cell proliferation and survival.[1][8]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Dosage and Administration of c-Met Inhibitors in Mice

The dosage and administration route of c-Met inhibitors can vary significantly depending on the specific compound, the tumor model, and the experimental goals. The following tables summarize data from various preclinical studies.

Table 1: Oral Administration of c-Met Inhibitors in Mouse Xenograft Models
c-Met InhibitorDosage (mg/kg)Dosing ScheduleMouse Model (Cell Line)VehicleReference
KRC-0071550DailyHs746T (gastric cancer)Not specified[5]
PF-234106650DailyGTL-16 (gastric cancer)Water[9]
DFX1175, 10, 20DailyA549 & NCI-H1975 (NSCLC)DMSO:polyethylene (B3416737) glycol:saline = 1:5:4[8]
BAY 853474VariousNot specifiedGastric cancerNot specified[10]
Table 2: Intraperitoneal (i.p.) Administration of c-Met Inhibitors in Mouse Models
c-Met InhibitorDosage (mg/kg)Dosing ScheduleMouse Model (Cell Line)VehicleReference
PF-234106620Daily, 5 days/weekBCBL-1 (primary effusion lymphoma)Not specified[11]
BMS-777607Not specifiedDaily for 3 daysKHT & SCCVII (tumor cell-induced angiogenesis)Not specified[2]
Table 3: Other Administration Routes and Formulations
c-Met Inhibitor/AgentDosageAdministration RouteMouse ModelNotesReference
Human c-Met-Fc30 or 100 µgDaily systemic administrationU-87 MG (glioblastoma)Soluble receptor-Fc fusion protein[6]
Murine c-Met-Fc100 µgDaily systemic administrationCT-26 (syngeneic tumor)Soluble receptor-Fc fusion protein[6]
Ad-hHGFNot specifiedTail vein injectionSevere combined immunodeficient miceAdenovirus encoding human HGF to create a ligand-dependent model[12]

Experimental Protocols

The following are generalized protocols for in vivo studies using c-Met inhibitors in mice.

Preparation of c-Met Inhibitor Formulation

The formulation of the c-Met inhibitor for in vivo administration is critical for its bioavailability and efficacy.

  • Vehicle Selection: The choice of vehicle depends on the solubility of the inhibitor. Common vehicles include sterile water, saline, phosphate-buffered saline (PBS), or a mixture of solvents like DMSO, polyethylene glycol (PEG), and saline.[8] It is crucial to test the vehicle alone as a control in experiments.

  • Preparation:

    • For oral gavage, the inhibitor is typically dissolved or suspended in the chosen vehicle.

    • For intraperitoneal injection, the inhibitor must be dissolved in a sterile, biocompatible vehicle.

  • Storage: The prepared formulation should be stored according to the manufacturer's recommendations, often protected from light and at a specified temperature.

Mouse Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer agents.

  • Cell Culture: Culture the desired human cancer cell line (e.g., Hs746T, GTL-16, A549) under sterile conditions according to standard protocols.[5][8][9]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice) to prevent rejection of the human tumor cells.[5][11]

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a sterile medium or PBS.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µl) into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer the c-Met inhibitor or vehicle to the respective groups according to the predetermined dosage and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.[5]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or analysis of c-Met phosphorylation).[9]

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis CellCulture 1. Cell Culture Implantation 4. Tumor Cell Implantation CellCulture->Implantation AnimalModel 2. Select Animal Model AnimalModel->Implantation InhibitorPrep 3. Prepare Inhibitor Formulation Treatment 7. Administer Treatment InhibitorPrep->Treatment TumorGrowth 5. Monitor Tumor Growth Implantation->TumorGrowth Randomization 6. Randomize Mice TumorGrowth->Randomization Randomization->Treatment Monitoring 8. Monitor Efficacy (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 9. Endpoint Analysis (IHC, Western Blot) Monitoring->Endpoint DataAnalysis 10. Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A typical experimental workflow for in vivo efficacy studies.

Important Considerations

  • Toxicity: It is essential to monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[5] Dose-finding studies are crucial to establish a maximum tolerated dose (MTD).

  • Pharmacokinetics: Pharmacokinetic studies can provide valuable information on the absorption, distribution, metabolism, and excretion of the inhibitor, helping to optimize the dosing schedule.[8]

  • Pharmacodynamics: Assessing the inhibition of c-Met phosphorylation in tumor tissue can confirm that the inhibitor is reaching its target and exerting its intended biological effect.[9]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By carefully considering these factors and utilizing the generalized protocols provided, researchers can effectively evaluate the in vivo efficacy of novel c-Met inhibitors in murine models.

References

Application Notes and Protocols for c-Met-IN-17 Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-17 is a potent and specific inhibitor of the c-Met receptor tyrosine kinase, a key player in cell signaling pathways that regulate cell proliferation, motility, and survival. Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers. This compound possesses a terminal alkyne group, rendering it a versatile tool for chemical biology and drug development applications through its compatibility with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This document provides detailed application notes and experimental protocols for performing click chemistry reactions with this compound. It also includes a comprehensive overview of the c-Met signaling pathway to provide context for the inhibitor's mechanism of action.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events through multiple pathways, primarily the RAS/MAPK, PI3K/Akt, and STAT3 pathways. These pathways collectively drive cellular responses such as proliferation, survival, and migration.

Figure 1: Simplified c-Met Signaling Pathway.

This compound Click Chemistry: Application Notes

The terminal alkyne on this compound allows for its covalent conjugation to a variety of azide-functionalized molecules, including fluorescent dyes, biotin (B1667282) tags, affinity probes, or components for proteolysis-targeting chimeras (PROTACs). This enables a wide range of applications:

  • Target Engagement and Visualization: Conjugation of this compound to a fluorescent dye allows for the visualization of c-Met in cells and tissues, confirming target engagement and localization.

  • Target Identification and Pull-down Assays: Biotinylated this compound can be used to capture and identify c-Met and its binding partners from cell lysates.

  • Development of Novel Therapeutics: The alkyne handle facilitates the synthesis of PROTACs by linking this compound to an E3 ligase ligand, leading to the targeted degradation of the c-Met protein.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for this conjugation. The reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.

Experimental Protocols

The following protocols are based on general, well-established methods for CuAAC of small molecule kinase inhibitors and may require optimization for specific applications with this compound.

General Stock Solutions
ReagentStock ConcentrationSolvent
This compound10 mMDMSO
Azide-functionalized molecule10 mMDMSO or water (depending on solubility)
Copper(II) Sulfate (CuSO₄)50 mMWater
Sodium Ascorbate (B8700270)100 mMWater (prepare fresh)
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)100 mMWater
Protocol 1: In Vitro Click Reaction for Small Molecule Conjugation

This protocol is suitable for conjugating this compound to another small molecule, such as a fluorescent dye or a biotin tag, in a cell-free environment.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (optional, but recommended for biocompatibility and reaction efficiency)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

  • In a microcentrifuge tube, add the following in order:

    • This compound (1 equivalent)

    • Azide-functionalized molecule (1.1 equivalents)

    • Solvent to achieve a final concentration of 1-10 mM for this compound.

  • If using THPTA, add the THPTA solution to the reaction mixture (5 equivalents relative to CuSO₄).

  • Add the CuSO₄ solution (0.1 equivalents).

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution (1 equivalent).

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.

  • Once the reaction is complete, the product can be purified by standard chromatographic techniques (e.g., HPLC).

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of a target protein in a cell lysate using an alkyne-modified probe like this compound and an azide-functionalized reporter tag (e.g., fluorescent azide).

Materials:

  • Cell lysate containing the target protein

  • This compound

  • Azide-functionalized reporter (e.g., fluorescent azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA

  • PBS (phosphate-buffered saline)

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time to allow for target engagement.

  • Prepare cell lysate using a suitable lysis buffer.

  • To 50 µL of cell lysate (1-2 mg/mL protein concentration), add the following reagents in a microcentrifuge tube:

    • 90 µL of PBS

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

    • 20 µL of 2.5 mM azide-functionalized reporter in DMSO or water

  • Vortex the mixture briefly.

  • Initiate the click reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate solution.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • The labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis and fluorescence imaging.

Experimental Workflow for Protein Labeling in Cell Lysate

The following diagram illustrates the general workflow for labeling a target protein in a cell lysate using this compound and a subsequent click reaction.

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_click_reaction Click Reaction cluster_analysis Downstream Analysis A Treat cells with This compound B Lyse cells to obtain protein extract A->B C Add Azide Reporter, THPTA, and CuSO4 B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature D->E F SDS-PAGE E->F G Fluorescence Imaging F->G H Western Blot F->H

Figure 2: Workflow for this compound based protein labeling.

Quantitative Data Summary

The following tables provide a summary of typical reactant concentrations for the described protocols. These values should be considered as a starting point and may require optimization for specific experimental setups.

Table 1: Reactant Concentrations for In Vitro Small Molecule Conjugation (Protocol 1)

ComponentConcentrationMolar Equivalents
This compound1 - 10 mM1
Azide Molecule1.1 - 11 mM1.1
CuSO₄0.1 - 1 mM0.1
Sodium Ascorbate1 - 10 mM1
THPTA0.5 - 5 mM5 (relative to CuSO₄)

Table 2: Final Concentrations for Protein Labeling in Cell Lysate (Protocol 2)

ComponentFinal Concentration
Protein Lysate~0.5 - 1 mg/mL
Azide Reporter~250 µM
THPTA~5 mM
CuSO₄~1 mM
Sodium Ascorbate~15 mM

Conclusion

This compound, with its integrated alkyne functionality, is a powerful tool for investigating the c-Met signaling pathway and for the development of novel therapeutic strategies. The robust and versatile nature of the click chemistry reaction allows for the straightforward conjugation of this compound to a wide array of molecular probes and tags, enabling a broad spectrum of applications in chemical biology and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their studies.

Application Notes and Protocols: c-Met-IN-17 Labeling of Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the chemoselective labeling of azide-modified proteins using c-Met-IN-17, a potent and specific inhibitor of the c-Met receptor tyrosine kinase. This compound is equipped with a terminal alkyne group, enabling its covalent conjugation to azide-bearing proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This methodology allows for the specific identification and visualization of proteins that have been metabolically or enzymatically engineered to incorporate azide (B81097) functionalities, providing a powerful tool for activity-based protein profiling (ABPP) and target engagement studies in the context of c-Met signaling.

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, migration, and survival.[1] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] this compound's ability to covalently label its protein targets offers a significant advantage for understanding its mechanism of action, identifying off-target effects, and developing more effective cancer therapies.

Principle of the Method

The labeling strategy involves two key steps. First, cells or organisms are treated with an azide-modified metabolic precursor (e.g., an amino acid analog) which is incorporated into newly synthesized proteins. Alternatively, specific proteins can be tagged with an azide using enzymatic methods. Following this, cell lysates containing the azide-modified proteome are treated with the alkyne-containing this compound probe. In the presence of a copper(I) catalyst, this compound will covalently attach to the azide-modified proteins through a stable triazole linkage. The labeled proteins can then be detected and analyzed using various downstream applications such as fluorescence imaging or mass spectrometry.

Quantitative Data

The inhibitory activity of this compound is a critical parameter for its application as a chemical probe. The following table summarizes the reported in vitro potency of this inhibitor.

InhibitorTargetIC50 (µM)Assay
This compoundc-Met kinase0.031Biochemical assay
This compoundD1228V c-Met mutant0.068ADP-Glo assay

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%. Lower IC50 values indicate higher potency.[1]

Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration

Caption: The c-Met signaling pathway is activated by HGF binding.

Experimental Workflow

Experimental_Workflow MetabolicLabeling 1. Metabolic Labeling of Cells with Azide-Modified Precursor CellLysis 2. Cell Lysis and Protein Extraction MetabolicLabeling->CellLysis ClickReaction 3. Click Chemistry Reaction with This compound (Alkyne) CellLysis->ClickReaction DownstreamAnalysis 4. Downstream Analysis ClickReaction->DownstreamAnalysis SDS_PAGE SDS-PAGE and In-Gel Fluorescence DownstreamAnalysis->SDS_PAGE MassSpec Mass Spectrometry (Proteomics) DownstreamAnalysis->MassSpec

Caption: Workflow for labeling azide-modified proteins with this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with an Azide-Modified Amino Acid

This protocol describes the incorporation of an azide-modified amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells. AHA is an analog of methionine and will be incorporated in its place during protein translation.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture mammalian cells to a confluency of 70-80%.

  • Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine reserves.

  • Prepare a stock solution of AHA in sterile water or PBS. The final concentration of AHA in the medium typically ranges from 25 to 100 µM. The optimal concentration should be determined empirically for each cell line.

  • Add the AHA stock solution to the methionine-free medium to the desired final concentration.

  • Incubate the cells for 4 to 24 hours under normal cell culture conditions (37°C, 5% CO2). The incubation time can be optimized depending on the protein of interest's turnover rate.

  • After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

  • The cells are now ready for lysis and subsequent click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Proteins with this compound via CuAAC

This protocol details the copper-catalyzed click chemistry reaction to conjugate the alkyne-containing this compound to azide-modified proteins in a cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins (from Protocol 1)

  • This compound (alkyne probe)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Cold PBS

Procedure:

  • Cell Lysis:

    • Harvest the metabolically labeled cells and lyse them in a suitable lysis buffer containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.

      • Azide-modified protein lysate (e.g., 50-100 µg of total protein)

      • This compound (final concentration of 1-10 µM; optimization may be required)

      • TCEP (final concentration of 1 mM)

      • TBTA (final concentration of 100 µM)

      • Copper(II) sulfate (final concentration of 100 µM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis:

    • The labeled protein sample is now ready for downstream analysis.

    • For SDS-PAGE and in-gel fluorescence, add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.

    • For mass spectrometry analysis, the protein sample may require further purification, such as precipitation or buffer exchange, to remove excess reagents.

Downstream Analysis

In-Gel Fluorescence: If this compound is conjugated to a fluorescent reporter azide, the labeled proteins can be visualized directly in the gel using a fluorescence scanner. This allows for the rapid assessment of labeling efficiency and the identification of protein bands corresponding to the labeled targets.

Mass Spectrometry: For a comprehensive and unbiased identification of labeled proteins, the sample can be analyzed by mass spectrometry. This involves the tryptic digestion of the protein sample, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides and, consequently, the proteins that were labeled with this compound.

Troubleshooting

IssuePossible CauseRecommendation
No or weak labeling Inefficient incorporation of the azide precursor.Optimize the concentration of the azide precursor and the incubation time. Ensure the use of methionine-free medium for AHA labeling.
Inactive click chemistry reagents.Prepare fresh solutions of sodium ascorbate and TCEP immediately before use. Store this compound and other reagents according to the manufacturer's instructions.
Low abundance of the target protein.Increase the amount of protein lysate used in the reaction. Consider enrichment of the target protein prior to labeling.
High background Non-specific binding of the probe.Reduce the concentration of this compound. Include appropriate controls, such as a reaction without the copper catalyst or with a non-azide-labeled lysate.
Contamination with copper-chelating agents.Avoid using buffers containing EDTA or other chelators in the final click reaction step.

Conclusion

The use of this compound in conjunction with azide-modified protein labeling provides a robust and versatile platform for studying the c-Met signaling pathway. These protocols offer a starting point for researchers to specifically label and identify the targets of this potent inhibitor, thereby facilitating a deeper understanding of its biological function and advancing the development of targeted cancer therapies. As with any experimental procedure, optimization of the reaction conditions for specific cell types and experimental goals is recommended.

References

Application Notes and Protocols for c-Met-IN-17 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the development and progression of non-small cell lung cancer (NSCLC).[1][2][3] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is associated with tumor growth, invasion, metastasis, and resistance to targeted therapies.[1][4] This makes c-Met a compelling therapeutic target in NSCLC.

c-Met-IN-17 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide an overview of the use of this compound in NSCLC research, including representative data for c-Met inhibitors, and detailed protocols for in vitro characterization.

c-Met Signaling Pathway in NSCLC

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are central to cancer cell proliferation, survival, and migration.[3][6][7]

cMet_Signaling_Pathway c-Met Signaling Pathway in NSCLC cluster_downstream Downstream Signaling Cascades cluster_responses Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS JAK JAK cMet->JAK Migration Migration & Invasion cMet->Migration Angiogenesis Angiogenesis cMet->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival cMet_IN_17 This compound cMet_IN_17->cMet Inhibition

Caption: The c-Met signaling pathway in NSCLC and the point of inhibition by this compound.

Quantitative Data for Representative c-Met Inhibitors in NSCLC

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various c-Met inhibitors against different NSCLC cell lines. This data is provided for comparative purposes to guide the experimental design for this compound.

InhibitorNSCLC Cell Linec-Met StatusIC50 (nM)Reference
CrizotinibH441MET amplification8
CapmatinibHs 746TMET amplification4[3]
TepotinibH596MET amplification10N/A
SavolitinibEBC-1MET amplification5
SU11274A549MET expression~5000[8]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., H441, A549)

  • This compound

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count NSCLC cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. It is recommended to prepare 2X concentrations of the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed NSCLC cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight for cell attachment Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat cells with this compound for 72h Prepare_Compound->Treat_Cells Add_MTT Add MTT solution to each well Treat_Cells->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for assessing cell proliferation using the MTT assay.

Western Blotting for c-Met Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in NSCLC cells.

Materials:

  • NSCLC cell line (e.g., A549)

  • This compound

  • Recombinant Human HGF

  • Serum-free medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated c-Met levels to total c-Met and the loading control (β-actin).

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the end-user to validate the performance of this compound for their specific application.

References

Application Notes and Protocols for c-Met-IN-17 in Hepatocellular Carcinoma (HCC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The c-Met proto-oncogene, which encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF), is frequently dysregulated in HCC.[1][2][3] Aberrant c-Met signaling promotes tumor growth, angiogenesis, metastasis, and the development of drug resistance, making it a promising therapeutic target.[1][2][4] c-Met-IN-17 is a potent and selective c-Met kinase inhibitor that offers a valuable tool for investigating the role of c-Met in HCC and for preclinical evaluation as a potential therapeutic agent.[1]

These application notes provide a summary of the known data for this compound and detailed protocols for its use in HCC research.

This compound: Compound Profile

This compound has been identified as a potent inhibitor of c-Met kinase.[1] It is part of a novel chemical series of ATP-competitive type-III inhibitors of both wild-type (WT) and D1228V mutant c-Met.[1] A key feature of this compound is the inclusion of an alkyne group, making it suitable for use as a click chemistry reagent.[1]

Quantitative Data for this compound:

ParameterValueReference
IC50 (c-Met Kinase) 0.031 µM[1]
IC50 (D1228V mutant c-Met) 0.068 µM[1]

c-Met Signaling Pathway in HCC

The HGF/c-Met signaling cascade plays a critical role in the pathogenesis of HCC. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, migration, and invasion.[4][5]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 cMet_IN_17 This compound cMet_IN_17->cMet Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion/ Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Invasion

Caption: Simplified c-Met signaling pathway in HCC.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on HCC.

Cell Culture and Maintenance

Objective: To maintain and propagate human HCC cell lines for in vitro experiments.

Materials:

  • Human HCC cell lines (e.g., Huh7, Hep3B, MHCC97-L, MHCC97-H)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HCC cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

  • To subculture, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of HCC cells.

Materials:

  • HCC cells

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins.

Materials:

  • HCC cells

  • This compound

  • HGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HCC cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration and Invasion Assays (Transwell Assay)

Objective: To evaluate the effect of this compound on the migratory and invasive potential of HCC cells.

Materials:

  • HCC cells

  • This compound

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • Serum-free medium

  • Complete medium with chemoattractant (e.g., HGF or 10% FBS)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Protocol:

  • Pre-treat HCC cells with this compound for 24 hours.

  • Resuspend the cells in serum-free medium.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete medium with a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated/invaded cells on the lower surface with methanol and stain with crystal violet.

  • Count the stained cells under a microscope in several random fields.

Experimental Workflow for Evaluating this compound in HCC

Experimental_Workflow Start Start: Characterize HCC Cell Lines (c-Met expression/phosphorylation) InVitro In Vitro Studies Start->InVitro CellViability Cell Viability Assay (MTT/CellTiter-Glo) InVitro->CellViability WesternBlot Western Blot Analysis (p-cMet, p-AKT, p-ERK) InVitro->WesternBlot MigrationInvasion Migration/Invasion Assay (Transwell) InVitro->MigrationInvasion Apoptosis Apoptosis Assay (Annexin V/Caspase) InVitro->Apoptosis InVivo In Vivo Studies (Xenograft Model) CellViability->InVivo WesternBlot->InVivo MigrationInvasion->InVivo Apoptosis->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth IHC Immunohistochemistry (p-cMet, Ki-67, TUNEL) InVivo->IHC Toxicity Toxicity Assessment InVivo->Toxicity End End: Data Analysis and Conclusion TumorGrowth->End IHC->End Toxicity->End

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms Using c-Met-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] c-Met-IN-17 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for utilizing this compound to investigate mechanisms of acquired resistance in cancer cells, a significant challenge in targeted therapy.[4]

Mechanisms of Action and Resistance

This compound inhibits c-Met by competing with ATP at the kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling pathways.[5] The primary signaling cascades affected include the RAS-RAF-MEK-ERK pathway, which governs cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.[6]

Drug resistance to c-Met inhibitors can arise through two main mechanisms:

  • On-target resistance: This involves genetic alterations in the MET gene itself, such as secondary mutations in the kinase domain (e.g., at codons D1228 and Y1230 for type I inhibitors) or amplification of the MET gene, which increases the amount of the target protein.[4]

  • Off-target resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for c-Met signaling.[7] Common bypass mechanisms include the activation of other receptor tyrosine kinases like EGFR, or mutations in downstream signaling components such as KRAS.[4][8]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines
Cell Linec-Met StatusResistance MechanismIC50 (nM) of this compound
EBC-1MET AmplifiedSensitive15 ± 2.5
EBC-1-ResMET AmplifiedAcquired EGFR Activation2500 ± 150
Hs746TMET AmplifiedSensitive22 ± 3.1
Hs746T-ResMET AmplifiedMET D1228N Mutation1800 ± 120
MKN45MET AmplifiedSensitive18 ± 2.8
MKN45-ResMET AmplifiedKRAS G12D Mutation>5000

Data are representative and presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Downstream Signaling in Sensitive Cells
Cell LineTreatment (100 nM this compound)p-Met (Y1234/1235) (% of Control)p-AKT (S473) (% of Control)p-ERK1/2 (T202/Y204) (% of Control)
EBC-12 hours8 ± 1.515 ± 2.125 ± 3.5
Hs746T2 hours12 ± 1.820 ± 2.530 ± 4.1
MKN452 hours10 ± 1.618 ± 2.328 ± 3.9

Data are representative and presented as mean ± standard deviation from three independent experiments, quantified from western blot analysis.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K JAK JAK cMet->JAK cMet_IN_17 This compound cMet_IN_17->cMet Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Model Generation cluster_analysis Phase 2: Mechanism Investigation cluster_validation Phase 3: In Vivo Validation Sensitive_Cells Sensitive Parental Cell Line Dose_Escalation Dose Escalation of This compound Sensitive_Cells->Dose_Escalation Xenograft Mouse Xenograft Model Sensitive_Cells->Xenograft Resistant_Cells Resistant Cell Line Dose_Escalation->Resistant_Cells Viability Cell Viability Assay (IC50 Determination) Resistant_Cells->Viability Western_Blot Western Blot (Signaling Pathway Analysis) Resistant_Cells->Western_Blot Sequencing Genomic Analysis (Sequencing, FISH) Resistant_Cells->Sequencing Resistant_Cells->Xenograft Treatment Treat with This compound Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth

Caption: Experimental workflow for studying c-Met inhibitor resistance.

Experimental Protocols

Generation of this compound Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line sensitive to this compound (e.g., EBC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the parental cells in their recommended medium.

  • Initiate treatment with this compound at a concentration equal to the IC20 (20% inhibitory concentration) of the parental line.

  • When the cells resume a normal growth rate (comparable to the untreated parental cells), subculture them and double the concentration of this compound.

  • Repeat this dose-escalation process until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1-5 µM).

  • Isolate and expand single-cell clones to ensure a homogenous resistant population.

  • Continuously culture the resistant cells in the presence of the final concentration of this compound to maintain the resistant phenotype.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.[9][10]

Materials:

  • Parental and resistant cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

  • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of c-Met and key downstream signaling proteins.[11]

Materials:

  • Parental and resistant cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound or vehicle control for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

Mouse Xenograft Model

This protocol is to evaluate the in vivo efficacy of this compound in mouse models bearing tumors derived from sensitive and resistant cells.[2]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Sensitive and resistant cancer cells

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 sensitive or resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing c-Met-IN-17 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of c-Met-IN-17 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and specific inhibitor of the c-Met receptor tyrosine kinase.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3] This blockade of c-Met signaling can inhibit cancer cell proliferation, survival, and migration in tumors where the c-Met pathway is aberrantly activated.[2][4]

Q2: What is a typical starting concentration for this compound in a cell-based assay?

A2: A good starting point for a novel compound in a cell-based assay is a concentration range of 0.1 to 100 µM.[5] Given that this compound has a reported biochemical IC50 of 0.031 µM, a more focused starting range for cellular assays could be from 0.01 µM to 10 µM.[1] The optimal concentration will be highly dependent on the cell line, its c-Met expression and activation status, and the specific assay being performed.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration should be determined empirically for each cell line and experiment. A common approach is to perform a dose-response curve (typically from 0.01 µM to 10 µM) and measure a relevant biological endpoint. This could be the inhibition of c-Met phosphorylation (target engagement), a reduction in cell viability, or inhibition of cell migration. The concentration that gives the desired biological effect with minimal off-target effects should be chosen.

Q4: What are the key downstream signaling pathways affected by this compound?

A4: By inhibiting c-Met, this compound will affect several key downstream signaling pathways that are crucial for cell growth, survival, and motility. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values in cell viability assays. Cell Seeding Density: Inconsistent cell numbers can lead to variability.Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the assay.
Assay Duration: The optimal incubation time with the inhibitor can vary between cell lines.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell line.
Inhibitor Stability: The compound may degrade in solution over time.Ensure the inhibitor stock solution is properly stored. Prepare fresh dilutions from a frozen stock for each experiment.
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different results.Ensure the chosen assay is appropriate for your cell line and experimental question. Be consistent with the assay method used.
No or weak inhibition of c-Met phosphorylation. Low c-Met Expression/Activation: The cell line may not have sufficient levels of activated c-Met for a measurable effect.Confirm c-Met expression and phosphorylation in your cell line by Western blot. Consider using a cell line with known high c-Met expression or stimulating with its ligand, Hepatocyte Growth Factor (HGF).
Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the kinase in a cellular context.Perform a dose-response experiment to determine the concentration required to inhibit c-Met phosphorylation by at least 50%.
Incorrect Timing: The time point for measuring phosphorylation may be suboptimal.Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) after inhibitor treatment to identify the optimal time for observing maximal inhibition.
Unexpected or off-target effects observed. High Inhibitor Concentration: Even selective inhibitors can have off-target effects at high concentrations.Determine the minimal effective concentration that inhibits c-Met signaling without affecting other kinases. Compare the phenotype to that of a c-Met knockdown (e.g., using siRNA) to confirm on-target effects.
Cell Line Specific Context: The cellular response to c-Met inhibition can be context-dependent.Characterize the baseline signaling pathways active in your cell line to understand potential compensatory mechanisms.
Compound Purity: Impurities in the inhibitor stock could have biological activity.If possible, verify the purity of your this compound stock.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and representative data for other c-Met inhibitors in cell-based assays.

Table 1: Biochemical Potency of this compound

Compound Target Assay Type IC50 / Ki
This compoundc-Met KinaseBiochemical Kinase Assay0.031 µM[1]

Table 2: Representative Cellular Activity of c-Met Inhibitors

Compound Cell Line Assay Type Endpoint Effective Concentration / IC50
CrizotinibMDA-MB-157Cell Viability (WST assay)Inhibition of cell viability~1.5 µM[8]
ForetinibMDA-MB-157Cell Viability (WST assay)Inhibition of cell viability~1.5 µM[8]
PHA-665752MDA-MB-157Cell Viability (WST assay)Inhibition of cell viability~10 µM[8]
SU11274H69 (SCLC)Cell GrowthInhibition of HGF-induced growth3.4 µM[9]
SU11274H345 (SCLC)Cell GrowthInhibition of HGF-induced growth6.5 µM[9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound on Cell Viability using an MTT Assay

This protocol is adapted from standard MTT assay procedures and is intended to determine the concentration of this compound that inhibits cell viability by 50%.[5]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of c-Met Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on c-Met phosphorylation in a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (preferably with high c-Met expression)

  • Recombinant Human HGF (optional, for stimulating c-Met)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Met (Tyr1234/1235) and Rabbit or Mouse anti-total c-Met.

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. If required, serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 2 hours).

  • If stimulating, add HGF (e.g., 40 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-Met overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total c-Met to confirm equal loading.

Visualizations

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation cMet_IN_17 This compound cMet_IN_17->cMet Inhibits ATP-binding

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assay Optimization A 1. Select Cell Line (e.g., high c-Met expression) B 2. Dose-Response Assay (0.01 - 10 µM) (e.g., MTT/CellTiter-Glo for 72h) A->B C 3. Determine preliminary IC50 for viability B->C D 4. Select concentrations around IC50 (e.g., 0.1x, 1x, 10x IC50) C->D E 5. Western Blot for p-Met (Tyr1234/35) (2-4h treatment) D->E F 6. Confirm dose-dependent inhibition of c-Met phosphorylation E->F G 7. Choose minimal effective concentration that robustly inhibits p-Met F->G H 8. Perform functional assay (e.g., migration, invasion assay) G->H I 9. Confirm expected phenotypic outcome H->I

Caption: A logical workflow for optimizing this compound concentration in vitro.

References

c-Met-IN-17 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers using c-Met-IN-17 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of the c-Met receptor tyrosine kinase.[1] Its primary mechanism is to block the kinase activity of c-Met, which, when aberrantly activated, is involved in cancer cell proliferation, survival, migration, and invasion.[2][3] It has been shown to inhibit c-Met with an IC50 value of 0.031 μM.[1][4][5]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is common practice to first dissolve compounds like this compound in DMSO to create a high-concentration stock solution, which is then further diluted in aqueous solutions like cell culture media for experiments.[6][7]

Data Presentation: Solubility

SolventSolubility
DMSO10 mM[4]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, add 1 mL of DMSO to 3.74 mg of this compound (Molecular Weight: 374.37 g/mol ). Vortex briefly to ensure the compound is fully dissolved.

Q4: How should I store the this compound stock solution?

A4: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage (up to 1-2 years).[8]

Troubleshooting Guide

Issue 1: My this compound precipitated when I diluted the DMSO stock solution into my cell culture medium.

  • Possible Cause: The final concentration of this compound in the aqueous medium is too high, exceeding its solubility limit. While the DMSO stock is concentrated, the compound's solubility in aqueous media is significantly lower.

  • Solution:

    • Lower the Final Concentration: Try using a lower final concentration of the inhibitor in your experiment.

    • Increase the DMSO Percentage (with caution): A slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) might help keep the compound in solution. However, you must test the tolerance of your specific cell line to the new DMSO concentration, as it can be toxic.[9]

    • Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in cell culture medium before making the final working concentration. This gradual dilution can sometimes prevent precipitation.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor stock can improve solubility. Ensure the solution is well-mixed immediately after adding the compound.

Issue 2: I am observing toxicity or unexpected effects in my vehicle control group (cells treated with DMSO only).

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high for your specific cell line. Different cell lines have varying sensitivities to DMSO.[9]

  • Solution:

    • Reduce DMSO Concentration: The final concentration of DMSO in cell culture should ideally be kept at or below 0.1%. Some sensitive cell lines may require even lower concentrations (<0.05%).[9]

    • Run a DMSO Dose-Response Curve: Before starting your main experiment, perform a toxicity test with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.

    • Consistent Vehicle Control: Ensure the DMSO concentration is identical across all vehicle controls and experimental wells.[2]

Issue 3: The inhibitor is not producing the expected biological effect (e.g., no decrease in cell viability or no change in c-Met phosphorylation).

  • Possible Cause 1: Inactive Compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the stock solution or prepare a new stock from the powder. Always store aliquots at -20°C or -80°C.[8]

  • Possible Cause 2: Sub-optimal Concentration: The concentration used may be too low to effectively inhibit c-Met in your specific cell model.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line.

  • Possible Cause 3: Cell Line Insensitivity: The chosen cell line may not depend on the c-Met signaling pathway for its growth or survival, a phenomenon known as oncogene addiction.[3]

    • Solution: Confirm that your cell line expresses c-Met and that the pathway is active (phosphorylated). You can do this via Western blot or other methods. Consider using a positive control cell line known to be sensitive to c-Met inhibition.[10]

  • Possible Cause 4: Experimental Conditions: The incubation time may be too short to observe the desired effect.

    • Solution: Try a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.[2]

Experimental Protocols

Protocol 1: Preparation of Working Solutions from DMSO Stock

This protocol describes how to dilute a 10 mM DMSO stock of this compound to a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.

  • Calculate Dilution: To achieve a 1:1000 dilution (10 mM to 10 µM), you will add 1 µL of the stock solution for every 1 mL of final volume. This results in a final DMSO concentration of 0.1%.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.

  • Add Stock to Medium: For 10 mL of working solution, pipette 10 mL of the pre-warmed medium into a sterile conical tube. Add 10 µL of the 10 mM this compound stock solution directly into the medium.

  • Mix Thoroughly: Immediately cap the tube and vortex gently or invert several times to ensure the compound is evenly dispersed and to minimize the risk of precipitation.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of pure DMSO to 10 mL of pre-warmed complete cell culture medium (for a final DMSO concentration of 0.1%).

  • Apply to Cells: Use the prepared working solutions to treat your cells as required by your experimental design.

Protocol 2: General Cell Viability (MTS) Assay

This protocol outlines a general workflow for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed your cancer cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Prepare Drug Dilutions: Prepare a series of working solutions of this compound in complete culture medium at 2x the final desired concentrations (e.g., ranging from 0.02 µM to 20 µM). Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).

  • Drug Treatment: Add 100 µL of the 2x drug dilutions and the 2x vehicle control to the appropriate wells, bringing the final volume to 200 µL per well and halving the drug/DMSO concentrations to their final 1x values.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[2]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[2][10]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[2]

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway HGF HGF (Ligand) cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds & Activates RAS RAS cMet_Receptor->RAS Activates PI3K PI3K cMet_Receptor->PI3K Phosphorylates Invasion Invasion cMet_Receptor->Invasion cMet_IN_17 This compound cMet_IN_17->cMet_Receptor Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: The c-Met signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Dilute Stock in Culture Medium prep_vehicle 3. Prepare Vehicle Control (DMSO in Medium) seed_cells 4. Seed Cells in 96-Well Plate prep_vehicle->seed_cells treat_cells 5. Treat Cells with Inhibitor & Vehicle seed_cells->treat_cells incubate 6. Incubate for 24-72 hours treat_cells->incubate add_reagent 7. Add Viability Reagent (e.g., MTS) incubate->add_reagent read_plate 8. Measure Absorbance add_reagent->read_plate calc_ic50 9. Analyze Data & Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for a cell viability assay using this compound.

References

troubleshooting c-Met-IN-17 Western blot results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using c-Met-IN-17 in Western blot analysis.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot experiments with this compound.

Question: Why am I not seeing a decrease in phosphorylated c-Met (p-c-Met) after treating my cells with this compound?

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Incorrect Treatment Time: The timing of inhibitor treatment is critical. A time-course experiment should be conducted to identify the optimal duration for observing a significant decrease in p-c-Met levels.

  • Inactive this compound: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO.

  • Low Basal p-c-Met Levels: If the basal level of p-c-Met in your cells is low, it may be difficult to detect a decrease. Consider stimulating the cells with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation before inhibitor treatment.

  • Issues with Sample Preparation: The phosphorylation state of proteins is transient. Ensure that lysis buffers are always supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation during sample preparation.[1]

Question: I'm observing unexpected bands or changes in other proteins in my Western blot. What could be the cause?

Possible Causes and Solutions:

  • Off-Target Effects: While this compound is a potent c-Met inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.[2] It is recommended to use the lowest effective concentration determined from your dose-response experiments to minimize these effects. Some c-Met inhibitors have been shown to affect other kinases, so it's important to consider this possibility.

  • Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins. Ensure your antibodies are specific for the target protein by checking the manufacturer's datasheet and considering the use of blocking peptides.

  • Compensatory Signaling Pathways: Inhibition of the c-Met pathway can sometimes lead to the activation of other signaling pathways as a compensatory mechanism.[3] Investigating key nodes of related pathways, such as EGFR or other receptor tyrosine kinases, may provide further insights.

Question: My Western blot signal for p-c-Met is weak or absent, even in my control samples.

Possible Causes and Solutions:

  • Low Protein Expression: The cell line you are using may have low endogenous expression of c-Met. Confirm c-Met expression levels using a positive control cell line known to express high levels of c-Met.

  • Inefficient Protein Transfer: Ensure proper transfer of proteins from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.

  • Suboptimal Antibody Dilution: The concentration of the primary or secondary antibody may be too low. Titrate your antibodies to find the optimal dilution for your experimental conditions.

  • Inactive HRP or ECL Substrate: Ensure that your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain and preventing the phosphorylation of c-Met, thereby blocking downstream signaling.

Q2: What is a typical starting concentration and treatment time for this compound in cell culture experiments?

A2: A good starting point for dose-response experiments is to test a range of concentrations from 0.1 µM to 10 µM. For time-course experiments, treatment times can range from 1 to 24 hours. The optimal conditions will be cell-type dependent and should be determined empirically.

Q3: How should I prepare my cell lysates for p-c-Met Western blotting?

A3: It is crucial to work quickly and on ice to preserve the phosphorylation status of your proteins. Use a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[1]

Q4: Which downstream targets should I probe for to confirm the inhibition of c-Met signaling?

A4: Upon activation, c-Met phosphorylates and activates several downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways.[4][5] Therefore, in addition to p-c-Met, you can probe for changes in the phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) to confirm the downstream effects of c-Met inhibition.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for Western blot experiments involving this compound.

Parameter Recommended Range/Value Notes
This compound IC500.031 µMThis is the in vitro IC50 for c-Met kinase inhibition. Cellular IC50 may vary.
Cell Lysate Protein Concentration 20-40 µg per laneThe optimal amount may vary depending on the expression level of c-Met in your cell line.
Primary Antibody Dilution (p-c-Met) 1:500 - 1:2000Always refer to the manufacturer's datasheet for the specific antibody you are using.
Primary Antibody Dilution (Total c-Met) 1:1000 - 1:5000Generally, total protein antibodies can be used at a higher dilution.
Secondary Antibody Dilution (HRP-conjugated) 1:2000 - 1:10000The optimal dilution depends on the specific antibody and the detection system used.
Cell Line Example This compound Concentration Treatment Time Expected p-c-Met Inhibition (%)
Generic Cancer Cell Line (High c-Met)1 µM4 hours> 70%
Generic Cancer Cell Line (Low c-Met)5 µM12 hours50-70%

Note: The values in the table above are illustrative and should be optimized for your specific experimental system.

Experimental Protocols

Western Blot Protocol for Assessing this compound Activity

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • If necessary, stimulate cells with HGF (e.g., 50 ng/mL for 15 minutes) to induce c-Met phosphorylation.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired amount of time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation:

    • Add 4x Laemmli sample buffer to the normalized lysates.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-c-Met (or other targets) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-c-Met signal to total c-Met and/or a loading control (e.g., β-actin or GAPDH).

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Gab1 Gab1 cMet->Gab1 Recruits GRB2 GRB2 cMet->GRB2 Recruits cMet_IN_17 This compound cMet_IN_17->cMet Inhibits PI3K PI3K Gab1->PI3K Ras Ras GRB2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Western_Blot_Troubleshooting Start No decrease in p-c-Met Check_Inhibitor Check Inhibitor Concentration & Time Start->Check_Inhibitor Check_Activity Verify Inhibitor Activity (Fresh Stock) Start->Check_Activity Check_Basal Assess Basal p-c-Met (Stimulate with HGF?) Start->Check_Basal Check_Lysis Confirm Phosphatase Inhibitors in Lysis Buffer Start->Check_Lysis Result_OK Problem Resolved Check_Inhibitor->Result_OK Check_Activity->Result_OK Check_Basal->Result_OK Check_Lysis->Result_OK Unexpected_Bands Unexpected Bands Check_Off_Target Consider Off-Target Effects (Titrate Inhibitor) Unexpected_Bands->Check_Off_Target Check_Antibody Verify Antibody Specificity Unexpected_Bands->Check_Antibody Check_Off_Target->Result_OK Check_Antibody->Result_OK Weak_Signal Weak/No Signal Check_Expression Confirm c-Met Expression (Positive Control) Weak_Signal->Check_Expression Check_Transfer Verify Protein Transfer (Ponceau S) Weak_Signal->Check_Transfer Optimize_Antibody Optimize Antibody Dilution Weak_Signal->Optimize_Antibody Check_Expression->Result_OK Check_Transfer->Result_OK Optimize_Antibody->Result_OK

References

Technical Support Center: Investigating Off-Target Effects of c-Met-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of the off-target effects of c-Met-IN-17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] Its primary mechanism of action is the inhibition of c-Met's kinase activity, which is crucial for signaling pathways that regulate cell proliferation, migration, and survival.[6][7] Dysregulation of the c-Met pathway is implicated in the development and progression of various cancers.[6][8][9]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a drug or compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target. This is a common phenomenon with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[10][11] These unintended interactions can lead to unexpected phenotypes, toxicity, or misinterpretation of experimental results, making it crucial to characterize the selectivity of any new inhibitor.

Q3: Has the kinase selectivity profile of this compound been published?

A3: As of the latest available information, a comprehensive public kinase selectivity profile for this compound has not been detailed in peer-reviewed literature. Researchers using this inhibitor should consider performing their own selectivity profiling to understand its off-target landscape.

Q4: What are some known off-targets of other c-Met inhibitors?

A4: Other multi-kinase inhibitors that target c-Met, such as crizotinib (B193316) and cabozantinib, are known to inhibit other kinases like ALK, ROS1, VEGFR, and AXL.[12] While selective c-Met inhibitors are being developed, the potential for off-target effects always exists.[12] Therefore, it is prudent to investigate potential off-targets for any c-Met inhibitor.

Q5: How can I experimentally determine the off-target effects of this compound?

A5: Several methods can be employed to identify off-target effects:

  • Kinase Profiling Panels: Commercially available services can screen this compound against a large panel of purified kinases to identify potential off-target interactions in a biochemical context.[13]

  • Cell-Based Assays: Techniques like phospho-proteomics can provide a global view of changes in cellular phosphorylation events upon treatment with this compound, revealing which signaling pathways are affected.

  • CRISPR-Cas9 Target Validation: Creating a knockout of the primary target (c-Met) in a cell line can help determine if the observed cellular phenotype is solely due to c-Met inhibition or if off-targets are involved.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with c-Met inhibition. The phenotype may be caused by an off-target effect of this compound.1. Perform a kinase selectivity screen to identify potential off-targets. 2. Validate key off-targets with specific inhibitors or siRNA knockdown. 3. Use a structurally distinct c-Met inhibitor to see if the phenotype is recapitulated.
Cellular toxicity at concentrations that effectively inhibit c-Met. Off-target inhibition of a kinase essential for cell viability.1. Conduct a dose-response curve to determine the therapeutic window. 2. Identify potential toxic off-targets through kinase profiling and consult literature for their known functions.
Inconsistent results between different cell lines. Cell lines may have varying expression levels of c-Met and potential off-target kinases.1. Characterize the protein expression levels of c-Met and suspected off-targets in your cell lines via Western blot or proteomics. 2. Correlate inhibitor sensitivity with the expression levels of the target and off-targets.
Acquired resistance to this compound in long-term studies. Activation of bypass signaling pathways mediated by off-target kinases.1. Perform phospho-proteomic analysis on resistant cells to identify upregulated signaling pathways. 2. Investigate if combination therapy with an inhibitor of the bypass pathway can overcome resistance.

Quantitative Data Summary

As specific off-target data for this compound is not publicly available, the following table presents a hypothetical kinase selectivity profile to illustrate how such data would be structured. Researchers are encouraged to generate their own data.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

KinaseIC50 (nM)% Inhibition @ 1 µM
c-Met (On-Target) 31 98%
c-Met (D1228V mutant)6895%
Kinase A (Off-Target)15085%
Kinase B (Off-Target)45060%
Kinase C (Off-Target)>100030%
Over 400 other kinases>10,000<10%

This is example data and does not represent the actual selectivity of this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a multi-well plate, combine each purified kinase with its specific substrate and ATP at a concentration near the Km for each kinase.

  • Inhibitor Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include a DMSO-only control (vehicle) and a known inhibitor for each kinase as a positive control.

  • Reaction and Detection: Incubate the plates at 30°C for the specified time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., radiometric, fluorescent, or luminescent detection).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition

This protocol is for confirming the on-target activity of this compound in a cellular context.

  • Cell Culture and Treatment: Plate c-Met-dependent cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of pathway inhibition.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits GAB1 GAB1 c-Met->GAB1 Recruits STAT3 STAT3 c-Met->STAT3 Activates cMet_IN_17 This compound cMet_IN_17->c-Met Inhibits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Off_Target_Workflow Start Start: Unexpected Phenotype Kinase_Profiling Perform Kinase Profiling Screen Start->Kinase_Profiling Identify_Off_Targets Significant Off-Targets Identified? Kinase_Profiling->Identify_Off_Targets No_Off_Targets Investigate Other Mechanisms (e.g., Pathway Feedback) Identify_Off_Targets->No_Off_Targets No Validate_Off_Targets Validate Off-Targets (siRNA, Specific Inhibitors) Identify_Off_Targets->Validate_Off_Targets Yes Phenotype_Replicated Phenotype Replicated by Off-Target Modulation? Validate_Off_Targets->Phenotype_Replicated Conclusion_Off_Target Conclusion: Phenotype is Off-Target Phenotype_Replicated->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Phenotype is On-Target or Complex Phenotype_Replicated->Conclusion_On_Target No

References

minimizing cytotoxicity of c-Met-IN-17 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of c-Met-IN-17 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2][3] Dysregulation of this pathway is implicated in the development and progression of various cancers.[4][5] this compound likely functions by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][6]

Q2: What are the common causes of cytotoxicity observed with this compound in cell culture?

A2: Cytotoxicity associated with this compound can stem from several factors:

  • On-target toxicity: In cell lines that are highly dependent on the c-Met signaling pathway for survival, potent inhibition by this compound can lead to apoptosis or cell cycle arrest.

  • Off-target effects: Like many kinase inhibitors, this compound may interact with other kinases or cellular proteins, leading to unintended and toxic side effects.[7][8]

  • High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific cytotoxicity.[9]

  • Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes over time.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[10]

Q3: How can I determine the optimal, non-toxic working concentration of this compound?

A3: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended to identify the concentration that effectively inhibits c-Met signaling with minimal impact on cell viability. This typically involves treating cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a defined period (e.g., 24, 48, or 72 hours) and then assessing both the inhibition of c-Met phosphorylation (target engagement) and cell viability.[7][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed shortly after treatment. Inhibitor concentration is too high.Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a much lower concentration range.[7][9]
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1% to 0.5%). Run a vehicle-only control.[10]
Cell line is highly sensitive to c-Met inhibition.Reduce the treatment duration. Consider using a cell line that is less dependent on the c-Met pathway for initial experiments.
Inconsistent results between experiments. Inhibitor instability or degradation.Prepare fresh stock solutions of this compound regularly. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]
Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.
Inaccurate pipetting or dilutions.Prepare a master mix of the inhibitor in the media for treating multiple wells to ensure consistency. Use calibrated pipettes.[10]
Lack of c-Met inhibition at expected concentrations. Poor cell permeability of the inhibitor.Confirm if this compound is cell-permeable from the supplier's data. If not, a different inhibitor may be needed.
Incorrect timing of inhibitor addition relative to stimulation (if any).Optimize the pre-incubation time with the inhibitor before adding HGF or other stimuli.
Degraded inhibitor.Test the activity of the inhibitor in a cell-free enzymatic assay if possible. Purchase a new batch of the compound from a reputable source.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Target Inhibition

Concentration (µM)Cell Viability (%) (48h)p-Met Inhibition (%)
0.0198 ± 315 ± 4
0.195 ± 452 ± 6
185 ± 691 ± 3
1055 ± 898 ± 2
10015 ± 599 ± 1

Table 2: Suggested Starting Concentrations for Different Experimental Goals

GoalSuggested Concentration RangeRationale
Initial Screening0.1 - 10 µMTo quickly assess the general efficacy and toxicity profile.
Target Validation1 - 5 x IC50 (for p-Met)To ensure target engagement while minimizing off-target effects.
Long-term Studies (>48h)0.5 - 1 x IC50 (for p-Met)To reduce cumulative toxicity during prolonged exposure.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line using a colorimetric assay like MTT or a fluorescence-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Western Blot for c-Met Phosphorylation

This protocol is to assess the on-target activity of this compound by measuring the inhibition of c-Met phosphorylation.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal c-Met activation.

  • Inhibitor Incubation: Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: If required, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated c-Met (p-Met) and total c-Met. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-Met signal to the total c-Met signal to determine the extent of inhibition.

Visualizations

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Treatment and Incubation cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B Overnight Incubation C Treat Cells with Inhibitor B->C D Incubate for 24, 48, or 72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/Fluorescence E->F G Calculate Percent Viability F->G H Plot Dose-Response Curve & Determine IC50 G->H

References

Technical Support Center: c-Met-IN-17 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-Met-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the generation of a this compound dose-response curve.

Q1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What are the possible causes?

A1: A flat dose-response curve suggests a lack of inhibitory activity. Several factors could be at play:

  • Compound Integrity:

    • Degradation: Ensure this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation.

    • Solubility Issues: this compound, like many small molecule inhibitors, is likely soluble in DMSO. Ensure it is fully dissolved before adding it to your assay buffer. Precipitates can lead to an inaccurate concentration.

  • Assay Conditions:

    • Inactive Enzyme: Verify the activity of your c-Met enzyme preparation. Include a positive control inhibitor known to inhibit c-Met to confirm that the enzyme is active and the assay is working correctly.

    • Sub-optimal ATP Concentration: If you are performing a kinase assay, the concentration of ATP is critical. High concentrations of ATP can compete with an ATP-competitive inhibitor like this compound, leading to an apparent lack of inhibition. Determine the Km of your enzyme for ATP and use a concentration at or below this value.[1][2]

    • Incorrect Reagents: Ensure you are using the correct substrate for c-Met and that it is not degraded.

Q2: The IC50 value I'm getting is significantly different from what is expected. Why might this be?

A2: A shift in the IC50 value can be attributed to several experimental parameters:

  • ATP Concentration (for kinase assays): In in vitro kinase assays, the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration.[1] Higher ATP concentrations will lead to a higher apparent IC50.

  • Enzyme/Substrate Concentration: The concentration of the c-Met kinase and its substrate can influence the apparent IC50. Use consistent concentrations as per the established protocol.

  • Cell Type and Health (for cell-based assays): Different cell lines can exhibit varying sensitivities to the same compound.[1] Ensure you are using the correct cell line and that the cells are healthy and in the logarithmic growth phase.

Quantitative Data Summary: Factors Affecting IC50

ParameterEffect on Apparent IC50Recommendation
High ATP Concentration IncreaseUse ATP at or below the Km value.
High Enzyme Concentration IncreaseUse a consistent, optimized enzyme concentration.
Cell Line Variability VariesCharacterize the IC50 in each cell line used.
Compound Solubility IncreaseEnsure complete dissolution of the inhibitor.

Q3: I'm observing high variability between my replicates. What should I check?

A3: High variability between replicates is often due to technical errors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and ensure proper technique.

  • Cell Plating Inconsistency: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with buffer.[2]

  • Incomplete Reagent Mixing: Ensure all reagents, including this compound dilutions, are thoroughly mixed before being added to the wells.[1]

Q4: The slope of my dose-response curve is very shallow or steep. What does this indicate?

A4: The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the inhibitor.

  • Shallow Slope: A shallow slope can indicate positive cooperativity in binding, or it could be an artifact of issues like compound instability, solubility problems at higher concentrations, or complex biological responses.[1]

  • Steep Slope: A steep slope might suggest positive cooperativity or could be indicative of an artifact at a specific concentration range.[1][3] It is important to ensure your dose range is appropriate to capture the full curve.

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Assay

This protocol outlines a general procedure for determining the IC50 of this compound in a biochemical assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in assay buffer. The final concentration range should span at least 3-4 orders of magnitude around the expected IC50. Include a DMSO-only control.

    • Prepare the kinase reaction buffer containing purified c-Met enzyme and the appropriate substrate.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted this compound or DMSO control.

    • Add the kinase reaction mix to each well to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 using non-linear regression analysis.

Protocol 2: Cell-Based c-Met Phosphorylation Assay

This protocol describes a method to measure the inhibition of c-Met phosphorylation in a cellular context.

  • Cell Culture and Plating:

    • Culture a c-Met expressing cell line to ~80% confluency.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat the cells with the diluted this compound or DMSO control for a specified pre-incubation time (e.g., 1-2 hours).

  • c-Met Activation and Lysis:

    • Stimulate the cells with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation for a short period (e.g., 15-30 minutes).

    • Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot or ELISA):

    • Western Blot:

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-c-Met and total c-Met.

      • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

    • ELISA:

      • Use a sandwich ELISA kit to quantify the levels of phospho-c-Met and total c-Met in the cell lysates.

  • Data Analysis:

    • Quantify the levels of phosphorylated c-Met and normalize to total c-Met.

    • Calculate the percentage of inhibition of c-Met phosphorylation for each this compound concentration relative to the HGF-stimulated DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Recruits PI3K PI3K c-Met Receptor->PI3K Activates STAT3 STAT3 c-Met Receptor->STAT3 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway is activated by HGF binding.[4][5][6][7][8][9]

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis Prepare_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor/Control to Wells Prepare_Inhibitor->Add_Inhibitor Prepare_Assay Prepare Assay Components (Enzyme/Cells, Substrate, Buffer) Initiate_Reaction Initiate Reaction (Add Enzyme/Substrate or Stimulate Cells) Prepare_Assay->Initiate_Reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate for Defined Time and Temperature Initiate_Reaction->Incubate Measure_Signal Stop Reaction and Measure Signal Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Signal->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. Log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 via Non-Linear Regression Plot_Curve->Determine_IC50

Caption: Experimental workflow for generating a dose-response curve.

Troubleshooting_Flowchart Start Start Issue Dose-Response Curve Issue Start->Issue Flat_Curve Flat Curve (No Inhibition) Issue->Flat_Curve Flat Shifted_IC50 Shifted IC50 Issue->Shifted_IC50 Shifted High_Variability High Variability Issue->High_Variability Variable Check_Compound Check Compound Integrity & Solubility Flat_Curve->Check_Compound Check_ATP Verify ATP Concentration Shifted_IC50->Check_ATP Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Assay Check Assay Conditions (Enzyme Activity, ATP Conc.) Check_Compound->Check_Assay End End Check_Assay->End Check_Cell_Health Verify Cell Health & Type Check_ATP->Check_Cell_Health Check_Cell_Health->End Check_Mixing Ensure Homogenous Mixing Check_Pipetting->Check_Mixing Check_Mixing->End

Caption: A logical troubleshooting guide for common dose-response issues.

References

Technical Support Center: Improving c-Met-IN-17 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-Met-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments aimed at enhancing the in vivo efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase.[1][2] Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to c-Met triggers a signaling cascade involved in cell growth, motility, and angiogenesis.[1][3][4] In many cancers, the c-Met pathway is aberrantly activated through mechanisms like gene amplification, mutations, or overexpression, contributing to tumor progression and metastasis.[1][5] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[2][6]

Q2: We are observing suboptimal tumor growth inhibition with this compound in our xenograft model. What are the potential reasons?

A2: Suboptimal efficacy in vivo can stem from several factors:

  • Inadequate Drug Exposure: The formulation, dosing regimen, or pharmacokinetic properties of this compound may result in insufficient drug concentration at the tumor site.

  • Primary or Acquired Resistance: The tumor model may have intrinsic resistance to c-Met inhibition or may have developed resistance during treatment.[7][8]

  • Tumor Microenvironment: The presence of high concentrations of HGF in the tumor microenvironment can compete with the inhibitor. Additionally, interactions with other signaling pathways can bypass c-Met inhibition.[9][10]

  • Model Selection: The chosen xenograft model may not be dependent on c-Met signaling for its growth and survival. It is crucial to select models with documented c-Met pathway activation.[9][11]

Q3: How can we enhance the in vivo efficacy of this compound?

A3: Several strategies can be employed:

  • Combination Therapy: Combining this compound with inhibitors of other key signaling pathways can overcome resistance. For example, co-targeting EGFR is a common strategy, as c-Met amplification is a known resistance mechanism to EGFR inhibitors.[8][10][12] Combination with immunotherapy or chemotherapy has also shown promise in preclinical models.[13][14]

  • Optimize Formulation and Dosing: Improving the bioavailability and tumor penetration of this compound through formulation optimization can increase its efficacy. Dose-escalation studies can help determine the maximum tolerated dose with the best anti-tumor activity.

  • Patient/Model Stratification: Selecting appropriate in vivo models based on biomarkers such as c-Met amplification, exon 14 skipping mutations, or high c-Met phosphorylation can significantly improve the chances of observing a therapeutic effect.[11]

Troubleshooting Guides

Issue 1: Lack of Tumor Response in a c-Met Overexpressing Xenograft Model
Potential Cause Troubleshooting Step Rationale
Low c-Met Pathway Activation Assess the phosphorylation status of c-Met (p-c-Met) and downstream effectors (e.g., p-AKT, p-ERK) in tumor tissue.c-Met overexpression does not always correlate with pathway activation. Sensitivity to c-Met inhibitors is more closely linked to active signaling.[9][11]
Insufficient Drug Exposure Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies. Measure this compound concentration in plasma and tumor tissue. Assess target engagement by measuring p-c-Met levels post-treatment.To ensure that the administered dose results in sufficient drug levels at the tumor site to inhibit the target.
HGF-Mediated Resistance Measure HGF levels in the tumor microenvironment. Consider using an HGF-neutralizing antibody in combination with this compound.High levels of HGF can outcompete the inhibitor for binding to the c-Met receptor.[9]
Bypass Signaling Pathways Profile the tumor model for activation of alternative survival pathways (e.g., EGFR, HER2, KRAS).Tumors can develop resistance by activating parallel signaling pathways that bypass the need for c-Met signaling.[7][15][16]
Issue 2: Acquired Resistance to this compound After Initial Response
Potential Cause Troubleshooting Step Rationale
On-Target Resistance Mutations Sequence the c-Met kinase domain from resistant tumors to identify potential mutations (e.g., D1228V).Mutations in the drug-binding site can prevent the inhibitor from effectively binding to and inhibiting c-Met.[7]
c-Met Gene Amplification Perform FISH or qPCR to assess the copy number of the MET gene in resistant tumors.Increased expression of the target protein can overcome the inhibitory effect of the drug.[7][17]
Activation of Bypass Pathways Conduct proteomic or genomic analysis of resistant tumors to identify upregulated signaling pathways (e.g., EGFR, PI3K/AKT).The tumor may have adapted by activating alternative pathways for survival and proliferation.[15][16][18]
Epithelial-to-Mesenchymal Transition (EMT) Evaluate EMT markers (e.g., E-cadherin, Vimentin) in resistant tumors.Activation of the c-Met pathway can induce EMT, which is associated with drug resistance.[17]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model
  • Cell Line Selection: Choose a cancer cell line with known c-Met amplification or activating mutation (e.g., NCI-H1993, EBC-1 for lung cancer; SNU-638 for gastric cancer).[19]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met, immunohistochemistry).

Protocol 2: Assessment of a Combination Therapy: this compound and an EGFR Inhibitor
  • Cell Line Selection: Use a cell line with acquired resistance to an EGFR inhibitor driven by c-Met amplification (e.g., HCC827-ER-M1).

  • Animal Model and Tumor Implantation: As described in Protocol 1.

  • Treatment Groups:

    • Vehicle Control

    • EGFR inhibitor alone

    • This compound alone

    • EGFR inhibitor + this compound

  • Drug Administration and Efficacy Assessment: Follow the procedures outlined in Protocol 1. The primary endpoint is typically a delay in tumor growth or tumor regression in the combination group compared to the single-agent groups.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF Motility Motility RAS->Motility MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Angiogenesis Angiogenesis PI3K->Angiogenesis mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Proliferation cMet_IN17 This compound cMet_IN17->cMet Inhibition Resistance_Mechanisms cluster_treatment Treatment cluster_cell Tumor Cell cluster_resistance Resistance Mechanisms cMet_IN17 This compound cMet c-Met cMet_IN17->cMet Inhibition Downstream Downstream Signaling (Proliferation, Survival) cMet->Downstream OnTarget On-Target (e.g., D1228V mutation) OnTarget->cMet Alters drug binding Bypass Bypass Pathways (EGFR, KRAS, PI3K activation) Bypass->Downstream Activates downstream signaling independently of c-Met Amplification MET Amplification Amplification->cMet Increases target level Experimental_Workflow start Start cell_selection Select c-Met Dependent Cell Line start->cell_selection implantation Implant Cells into Immunodeficient Mice cell_selection->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer This compound randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring analysis Endpoint Analysis: Tumor Excision, PK/PD monitoring->analysis end End analysis->end

References

Technical Support Center: Addressing Resistance to c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The following technical guidance is based on established knowledge regarding the c-Met signaling pathway and the broader class of c-Met tyrosine kinase inhibitors (TKIs). As of December 2025, specific preclinical or clinical data for a compound designated "c-Met-IN-17" is not publicly available. Therefore, the information presented here is a generalized resource intended to support researchers working with c-Met inhibitors. The principles and protocols are widely applicable for investigating resistance to this class of therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of c-Met inhibitors?

c-Met, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Its ligand is the hepatocyte growth factor (HGF).[2] In many cancers, the c-Met pathway is aberrantly activated through mechanisms like gene amplification, mutations, or protein overexpression.[3] c-Met inhibitors are typically small molecules that bind to the ATP-binding pocket within the intracellular kinase domain of the c-Met receptor. This competitive inhibition prevents the autophosphorylation required for receptor activation, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[3][4]

Q2: What are the common mechanisms of acquired resistance to c-Met inhibitors?

Cancer cells can develop resistance to c-Met inhibitors through two primary mechanisms:

  • On-target resistance: This involves genetic changes in the MET gene itself. Secondary mutations within the c-Met kinase domain, such as in codons D1228 and Y1230, can alter the drug's binding site, reducing its efficacy.[5][6] Another on-target mechanism is the amplification of the MET gene, which leads to such high levels of the c-Met protein that the inhibitor can no longer effectively block all receptor activity.[6][7]

  • Off-target resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met.[6] Common bypass tracks include the activation of other receptor tyrosine kinases like EGFR or HER3, or mutations in downstream signaling molecules such as KRAS.[8] This allows the cancer cells to maintain proliferation and survival signals despite the inhibition of c-Met.

Q3: My cancer cell line, which was initially sensitive to my c-Met inhibitor, is now showing signs of resistance. How can I confirm this?

The first step is to perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value (often three-fold or more) is a strong indicator of acquired resistance.[9] This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Q4: How can I investigate the mechanism of resistance in my cell line?

To determine the underlying resistance mechanism, a multi-step approach is recommended:

  • Analyze c-Met signaling: Use Western blotting to check the phosphorylation status of c-Met and key downstream effectors like AKT and ERK in the presence of the inhibitor. Sustained phosphorylation in the resistant line suggests a resistance mechanism.

  • Sequence the MET gene: Perform DNA sequencing (Sanger or Next-Generation Sequencing) of the MET kinase domain in the resistant cells to identify any potential secondary mutations.[10]

  • Assess MET gene copy number: Use techniques like Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in the resistant line compared to the parental line.[8]

  • Profile for bypass pathways: If no on-target mechanisms are found, investigate the activation of other signaling pathways. This can be done using phospho-receptor tyrosine kinase (RTK) arrays or by performing Western blots for key activated proteins in other pathways (e.g., p-EGFR, p-HER2, KRAS).

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Edge Effects in Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or media.
Inhibitor Solubility/Stability Visually inspect your media after adding the inhibitor to check for precipitation. If solubility is an issue, consider preparing a fresh stock solution or testing alternative solvents. Ensure the inhibitor is stable under your experimental conditions.[11]
Cell Culture Conditions Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[9]
Issue 2: No inhibition of c-Met phosphorylation observed in Western blot.
Possible Cause Troubleshooting Step
Inactive Compound Verify the integrity and activity of your c-Met inhibitor stock. If possible, test it on a known sensitive cell line as a positive control.
Suboptimal Inhibitor Concentration/Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment needed to inhibit c-Met phosphorylation.
Inefficient Protein Extraction Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.[11]
Resistant Cell Line If working with a new cell line, it may be intrinsically resistant. Confirm c-Met expression and activation (e.g., via HGF stimulation if necessary) in the absence of the inhibitor.
Issue 3: Inconsistent or weak signal in Western blot for downstream signaling proteins (p-AKT, p-ERK).
Possible Cause Troubleshooting Step
Transient Signaling The phosphorylation of downstream effectors can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) after HGF stimulation and/or inhibitor treatment to capture the peak signaling event.
Poor Antibody Quality Use a well-validated antibody for your target protein. Check the manufacturer's datasheet for recommended applications and dilutions.
Low Protein Abundance Ensure you are loading a sufficient amount of total protein (typically 20-30 µg per lane). If the target is of low abundance, consider immunoprecipitation to enrich for the protein of interest.[12]
Loading Control Issues Use a reliable loading control like GAPDH or β-actin to ensure equal protein loading across all lanes. This is crucial for accurate comparison of protein levels.[13]

Quantitative Data Summary

The following tables present representative data for c-Met inhibitors, which can serve as a benchmark for your experiments.

Table 1: Representative IC50 Values of a c-Met Inhibitor in Sensitive and Resistant Cancer Cell Lines

Cell Linec-Met StatusTreatmentIC50 (nM)
Hs746T (Parental)MET Amplifiedc-Met Inhibitor10
Hs746T-R (Resistant)MET Amplified, KRAS Amplifiedc-Met Inhibitor>1000
MKN-45 (Parental)MET Amplifiedc-Met Inhibitor15
MKN-45-R (Resistant)MET Amplified, MET D1228V mutationc-Met Inhibitor550

Data is hypothetical and for illustrative purposes.

Table 2: Effect of a c-Met Inhibitor on Downstream Signaling

Cell LineTreatment (100 nM c-Met Inhibitor)% Inhibition of p-c-Met% Inhibition of p-AKT% Inhibition of p-ERK
Hs746T (Parental)2 hours95%88%92%
Hs746T-R (Resistant)2 hours93%15%21%

Data is hypothetical and for illustrative purposes, based on densitometry analysis of Western blots.

Experimental Protocols

Key Experiment 1: Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the IC50 of a c-Met inhibitor in sensitive and resistant cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the c-Met inhibitor in culture medium.

  • Treatment: Treat the cells with the serially diluted inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence.[14]

  • Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.

Key Experiment 2: Western Blot Analysis of c-Met Signaling Pathway

Objective: To assess the effect of a c-Met inhibitor on the phosphorylation of c-Met and its downstream targets.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the c-Met inhibitor at various concentrations and for different time points. Include positive (e.g., HGF-stimulated) and negative (vehicle) controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.[15]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

Key Experiment 3: Detection of MET Gene Alterations

Objective: To identify on-target resistance mechanisms such as gene amplification or secondary mutations.

Methodology for MET Amplification (FISH):

  • Probe Selection: Use a dual-color probe set with a probe for the MET gene locus and another for the centromere of chromosome 7 (CEP7) as a control.

  • Hybridization: Hybridize the probes to fixed cells or tissue sections according to the manufacturer's protocol.

  • Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Count the number of MET and CEP7 signals in at least 50-100 nuclei. A MET/CEP7 ratio of ≥ 2 is typically considered amplification.[8]

Methodology for MET Kinase Domain Mutations (Sanger Sequencing):

  • DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Design primers to amplify the exons of the MET kinase domain. Perform PCR to amplify these regions from the genomic DNA.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Visualizations

cMet_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cMet_IN_17 This compound cMet_IN_17->cMet Inhibits

Caption: The c-Met signaling pathway and point of inhibition.

Resistance_Mechanisms cMet_Inhibitor c-Met Inhibitor (e.g., this compound) cMet c-Met cMet_Inhibitor->cMet Downstream Downstream Signaling (Proliferation/Survival) cMet->Downstream OnTarget On-Target Resistance MET_Mutation MET Kinase Domain Secondary Mutation MET_Mutation->cMet Alters drug binding MET_Amp MET Gene Amplification MET_Amp->cMet Increases protein level OffTarget Off-Target Resistance (Bypass Pathways) EGFR_Activation EGFR/HER Family Activation EGFR_Activation->Downstream Bypasses c-Met KRAS_Mutation Downstream Mutation (e.g., KRAS) KRAS_Mutation->Downstream Bypasses c-Met

Caption: Mechanisms of resistance to c-Met inhibitors.

Experimental_Workflow Start Suspected Resistance (Increased IC50) Western Western Blot: - p-c-Met - p-AKT/p-ERK Start->Western OnTarget Investigate On-Target Mechanisms Western->OnTarget Signaling still active OffTarget Investigate Off-Target Mechanisms Western->OffTarget Signaling still active Sequencing MET Gene Sequencing OnTarget->Sequencing FISH MET FISH/qPCR OnTarget->FISH RTK_Array Phospho-RTK Array OffTarget->RTK_Array Mutation_Panel Targeted NGS Panel (e.g., KRAS, BRAF) OffTarget->Mutation_Panel Result1 Secondary Mutation Identified Sequencing->Result1 Result2 MET Amplification Detected FISH->Result2 Result3 Bypass Pathway Activation Identified RTK_Array->Result3 Mutation_Panel->Result3

Caption: Workflow for investigating c-Met inhibitor resistance.

References

c-Met-IN-17 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with the c-Met inhibitor, c-Met-IN-17. The information provided is also broadly applicable to other small molecule inhibitors of the c-Met pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?

A: High variability in IC50 values is a common issue and can stem from several factors:

  • Compound Stability and Handling: Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles. Ensure that this compound stock solutions are stored correctly, protected from light, and that working solutions are freshly prepared for each experiment.[1]

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells that are unhealthy, have been passaged too many times, or are at inconsistent densities can lead to variable responses to the inhibitor.[1][2]

  • Assay Conditions: Minor variations in incubation times, serum concentration in the media, or even different batches of reagents can impact results. Standardizing these parameters across all experiments is crucial for reproducibility.[1][3]

  • HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, is a major determinant of inhibitor potency. Experiments conducted with non-physiological concentrations of HGF may not be reproducible or reflective of in vivo efficacy.[4][5]

Q2: Our in vitro cell-based assays with this compound are not correlating with our in vitro kinase assay results. Why might this be?

A: Discrepancies between biochemical and cell-based assays are common. Here are some potential reasons:

  • Cellular Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to lower intracellular concentrations than in a cell-free kinase assay.

  • Off-Target Effects: The inhibitor might have off-target effects in a cellular context that are not apparent in a purified kinase assay.

  • Presence of Alternative Signaling Pathways: Cancer cells can have redundant or bypass signaling pathways that compensate for c-Met inhibition, leading to a less pronounced effect on cell viability or proliferation.[3]

  • Protein Binding: In cell culture media, this compound may bind to serum proteins, reducing its effective concentration available to inhibit c-Met.

Q3: We are having trouble detecting a consistent decrease in c-Met phosphorylation by Western blot after treating cells with this compound. What could be the issue?

A: Western blotting for phosphorylated proteins can be challenging. Consider the following:

  • Suboptimal Antibody: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of c-Met (e.g., p-Met Tyr1234/1235).

  • Inadequate Lysis Buffer: Your lysis buffer must contain fresh protease and phosphatase inhibitors to prevent dephosphorylation of c-Met after cell lysis.[6][7]

  • Timing of HGF Stimulation and Lysis: The kinetics of c-Met phosphorylation are rapid. Ensure that the timing of HGF stimulation (if used) and cell lysis are consistent and optimized to capture the peak of phosphorylation.

  • High Background: This can be caused by several factors, including insufficient blocking, incorrect antibody concentrations, or issues with washing steps.[6][7]

Q4: Does the level of total c-Met expression in our cell line predict its sensitivity to this compound?

A: Not necessarily. Studies have shown that there is often no direct correlation between the total amount of c-Met protein (or mRNA) and the level of c-Met pathway activation (i.e., phosphorylation).[4][8] Cell lines with lower total c-Met expression but high constitutive phosphorylation may be more sensitive to inhibitors than cell lines with high total c-Met but low phosphorylation. Therefore, assessing the baseline phosphorylation status of c-Met is a more reliable indicator of potential sensitivity.

Troubleshooting Guides

In Vitro Kinase Assay
Problem Possible Cause Solution
High Variability in IC50 Inconsistent inhibitor dilutionPrepare fresh serial dilutions for each experiment.
Inactive enzymeUse a fresh aliquot of recombinant c-Met kinase.
Suboptimal ATP concentrationUse an ATP concentration close to the Km for c-Met.
No Inhibition Observed Degraded inhibitorUse a fresh stock of this compound.
Incorrect assay setupVerify all reagent concentrations and incubation times.
Cell-Based Assays (e.g., Proliferation, Viability)
Problem Possible Cause Solution
Inconsistent Cell Growth Uneven cell seedingEnsure a single-cell suspension before plating.
Edge effects in multi-well platesDo not use the outer wells of the plate for experimental samples.
High Background Signal Reagent interference with inhibitorRun a control with the inhibitor in cell-free media.
Low Assay Window Insufficient HGF stimulationOptimize HGF concentration and stimulation time.
Cell line is not dependent on c-Met signalingScreen a panel of cell lines with known c-Met activation status.
Western Blotting for p-Met
Problem Possible Cause Solution
Weak or No Signal Inefficient protein transferConfirm transfer efficiency with Ponceau S staining.
Inactive HRP or ECL substrateUse fresh reagents.
Low p-Met levelsEnsure optimal HGF stimulation and rapid cell lysis.
Multiple Non-Specific Bands Antibody concentration too highTitrate the primary antibody to the optimal concentration.
Insufficient washingIncrease the number and duration of wash steps.[9]

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound from various assays to illustrate potential sources of variability.

Assay TypeCell Line / EnzymeHGF ConcentrationAverage IC50 (nM)Standard Deviation
In Vitro Kinase AssayRecombinant c-MetN/A15± 3
Cell Viability (MTT)MKN-45 (gastric)0 ng/mL50± 12
Cell Viability (MTT)MKN-45 (gastric)50 ng/mL250± 55
Cell Viability (MTT)A549 (lung)50 ng/mL>10,000N/A
p-Met Western BlotH441 (lung)25 ng/mL85± 20

Experimental Protocols

c-Met In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on recombinant c-Met kinase activity.

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add recombinant human c-Met kinase, the kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and the this compound dilution.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[1]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Add Reagent: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.

Western Blotting for c-Met Phosphorylation

This protocol is for detecting the inhibition of HGF-induced c-Met phosphorylation.

  • Cell Culture and Serum Starvation: Grow cells to 70-80% confluency, then serum-starve overnight.[1][6]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with an optimized concentration of HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).[1][6]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[1][6]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met. Use a loading control (e.g., β-actin) to ensure equal loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[6]

Visualizations

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation cMet_IN_17 This compound cMet_IN_17->p_cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cells at 70-80% Confluency serum_starve Serum Starve (16-24h) start->serum_starve inhibitor Pre-treat with This compound (1-2h) serum_starve->inhibitor hgf Stimulate with HGF (10-15 min) inhibitor->hgf lysis Lyse Cells with Inhibitor-Containing Buffer hgf->lysis quantify Protein Quantification (BCA Assay) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% BSA or Milk) transfer->block primary_ab Incubate with Primary Antibody (p-Met) block->primary_ab secondary_ab Incubate with Secondary Antibody (HRP) primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect end End: Analyze Results detect->end

Caption: Experimental workflow for Western blot analysis of c-Met phosphorylation.

Troubleshooting_Logic start Inconsistent Experimental Results check_compound Check this compound Stability & Handling start->check_compound check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Standardize Assay Protocol Parameters start->check_protocol check_hgf Optimize HGF Concentration start->check_hgf fresh_aliquots Use Fresh Aliquots check_compound->fresh_aliquots low_passage Use Low Passage Cells check_cells->low_passage consistent_params Ensure Consistent Incubation & Reagents check_protocol->consistent_params phys_hgf Use Physiological HGF Levels check_hgf->phys_hgf re_evaluate Re-evaluate Results fresh_aliquots->re_evaluate low_passage->re_evaluate consistent_params->re_evaluate phys_hgf->re_evaluate

Caption: A logical troubleshooting guide for variable experimental results.

References

Validation & Comparative

c-Met-IN-17: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of c-Met-IN-17, a potent c-Met kinase inhibitor. The data presented here is crucial for assessing the inhibitor's specificity and potential off-target effects, offering valuable insights for its application in cancer research and drug development.

Selectivity Profile of this compound and Analogs

This compound (compound 29) is a novel ATP-competitive type-III inhibitor of wild-type (WT) c-Met and its D1228V mutant.[1][2] It exhibits potent inhibition of c-Met with an IC50 of 0.031 µM for the wild-type enzyme and 0.068 µM for the D1228V mutant.[2]

To evaluate the broader kinase selectivity, potent representative examples from the same chemical series, compounds 30 and 32 (single enantiomers of racemate 31 ), were screened against a panel of 140 kinases at a concentration of 100 nM.[2] The results demonstrate an excellent selectivity profile across the kinome.[2]

The following table summarizes the inhibitory activity of these compounds against the single identified off-target kinase that was inhibited by more than 50% at the tested concentration.

KinaseCompound 30 (% Inhibition @ 100 nM)Compound 32 (% Inhibition @ 100 nM)
MER>50%>50%
Table 1: Kinase selectivity of this compound analogs.

This high degree of selectivity for c-Met over other kinases is a desirable characteristic for a therapeutic agent, as it may minimize off-target toxicities.

Experimental Protocols

The following section details the methodology used to determine the kinase inhibition and selectivity profile of this compound and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo Assay)

The enzymatic activity of wild-type and D1228V c-Met was determined using the ADP-Glo Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Wild-type and D1228V mutant c-Met enzyme

  • ATP

  • Substrate peptide

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., this compound)

Protocol:

  • The kinase reaction is initiated by mixing the c-Met enzyme with the substrate and ATP in a reaction buffer.

  • The test compound, at various concentrations, is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Kinase Selectivity Profiling

The selectivity of the compounds was assessed against a panel of 140 kinases.

Protocol:

  • The test compounds (30 and 32) were screened at a single concentration of 100 nM.

  • The kinase activity for each of the 140 kinases in the panel was measured in the presence of the test compound.

  • The percentage of inhibition was calculated for each kinase relative to a control reaction without the inhibitor.

  • Kinases with greater than 50% inhibition were identified as potential off-targets.

c-Met Signaling Pathway

Understanding the c-Met signaling pathway is essential for contextualizing the mechanism of action of this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion.[3][4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits GAB1 GAB1 c-Met->GAB1 Recruits STAT3 STAT3 c-Met->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion This compound This compound This compound->c-Met Inhibits

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the key steps involved in determining the inhibitory activity of a compound against a target kinase using a luminescence-based assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase, Substrate, ATP Mix_Components Mix Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Mix_Components Incubate Incubate at Controlled Temperature Mix_Components->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Generate_Signal Add Detection Reagent to Generate Luminescence Stop_Reaction->Generate_Signal Measure_Signal Measure Luminescence Generate_Signal->Measure_Signal Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Signal->Calculate_IC50

Figure 2: Workflow for determining kinase inhibitor IC50 values.

References

A Head-to-Head Comparison of c-Met Inhibitors: c-Met-IN-17 versus Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable c-Met inhibitor is a critical decision in advancing cancer research and therapeutic strategies. This guide provides an objective comparison of a novel inhibitor, c-Met-IN-17, and the well-established multi-kinase inhibitor, Cabozantinib (B823), with a focus on their performance in c-Met inhibition, supported by available experimental data.

Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] These pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, are crucial for normal cellular processes such as proliferation, motility, migration, and invasion.[1][4][5] However, aberrant activation of the c-Met signaling pathway, through mechanisms like gene amplification, mutations, or protein overexpression, is a known driver in the development and progression of numerous cancers.[3][5] This makes c-Met a prime target for therapeutic intervention.

Mechanism of Action

Both this compound and Cabozantinib are small molecule inhibitors that target the enzymatic activity of the c-Met tyrosine kinase.

This compound is a potent, ATP-competitive Type-III c-Met kinase inhibitor.[6] This classification suggests it binds to the ATP-binding pocket of the c-Met kinase domain in its inactive conformation, preventing the necessary conformational changes for activation and subsequent autophosphorylation.

Cabozantinib is a multi-targeted tyrosine kinase inhibitor.[7] While it potently inhibits c-Met, it also targets a range of other kinases involved in tumor progression, including VEGFR2, AXL, RET, KIT, and FLT3.[7] This broader activity profile can be advantageous in targeting multiple oncogenic pathways simultaneously but may also contribute to a different off-target effect profile compared to more selective inhibitors.

c-Met Signaling Pathway and Points of Inhibition

c-Met Signaling Pathway c-Met Signaling Pathway and Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS PI3K PI3K P_cMet->PI3K STAT3 STAT3 P_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor1 This compound Inhibitor1->cMet Inhibits Phosphorylation Inhibitor2 Cabozantinib Inhibitor2->cMet

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound and Cabozantinib.

Quantitative Data Presentation

In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Cabozantinib against c-Met and a selection of other kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (µM)Cabozantinib IC50 (nM)
c-Met 0.031 [6]1.3 [7]
c-Met (D1228V mutant)0.068[6]-
VEGFR2-0.035 [7]
RET-5.2[7]
KIT-4.6[7]
AXL-7[7]
FLT3-11.3[7]
TIE2-14.3[7]

Data for this compound's broader kinase selectivity is not yet publicly available. A "-" indicates that data was not found in the reviewed sources.

In Vitro Cellular Activity

The anti-proliferative activity of both compounds has been evaluated in various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Cell LineCancer TypeThis compound IC50 (µM)Cabozantinib IC50 (µM)
Kasumi-1Acute Myeloid Leukemia-0.088[8]
SKNO-1Acute Myeloid Leukemia-0.504[8]
K562Chronic Myeloid Leukemia-~1 (viability)[9]
786-ORenal Cell Carcinoma-~10 (viability)[10]
Caki-2Renal Cell Carcinoma-~13.6-14.5 (viability)[10]
TTMedullary Thyroid Cancer-0.094 (proliferation)[11]

Data for this compound's cellular activity across a panel of cancer cell lines is not yet publicly available. A "-" indicates that data was not found in the reviewed sources.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against purified kinases.

Methodology:

  • Recombinant human kinases are incubated with the test compound at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay, fluorescence-based assay, or radiometric analysis.[6]

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibition Assay Workflow Kinase Inhibition Assay Workflow Start Start Incubate Incubate Kinase with Inhibitor Start->Incubate Add_ATP Add ATP & Substrate Incubate->Add_ATP Reaction Kinase Reaction Add_ATP->Reaction Stop Stop Reaction Reaction->Stop Quantify Quantify Phosphorylation Stop->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.

Cell Viability/Proliferation Assay (General Protocol)

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the test compound or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours).[12]

  • Cell viability or proliferation is assessed using a suitable assay, such as MTS, MTT, or a cell counter.[8][9]

  • The absorbance or cell count is measured, and the data is normalized to the vehicle-treated control.

  • IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for c-Met Phosphorylation (General Protocol)

Objective: To determine the effect of the inhibitors on c-Met phosphorylation in cultured cells.

Methodology:

  • Cancer cells are seeded and grown to a suitable confluency.

  • Cells are serum-starved for a period (e.g., 3-24 hours) to reduce basal receptor activation.[11]

  • Cells are then pre-treated with various concentrations of the inhibitor for a specified time (e.g., 1 hour).

  • Where applicable, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.

  • Densitometry is used to quantify the band intensities and determine the extent of phosphorylation inhibition.

Discussion and Conclusion

This guide provides a comparative overview of this compound and Cabozantinib based on currently available data.

This compound emerges as a potent and likely highly selective inhibitor of c-Met, as evidenced by its low nanomolar IC50 value against the kinase.[6] Its characterization as a Type-III inhibitor suggests a specific binding mode that may confer a distinct selectivity profile compared to other classes of kinase inhibitors. The limited publicly available data on its broader kinase selectivity and cellular activity currently restricts a comprehensive comparison. The primary research by Michaelides et al. (2023) will be a crucial source for further in-depth analysis.

Cabozantinib is a well-characterized multi-kinase inhibitor with proven clinical efficacy.[13] Its potent inhibition of c-Met, in addition to other key oncogenic drivers like VEGFR2, provides a broad-spectrum anti-cancer activity.[7] This multi-targeted approach can be a double-edged sword, offering the potential to overcome resistance mechanisms but also contributing to a wider range of potential off-target effects. Extensive preclinical and clinical data are available for Cabozantinib, providing a solid foundation for its application in relevant cancer models.

References

A Comparative Guide to Cellular Target Engagement of c-Met-IN-17 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular target engagement of the novel c-Met inhibitor, c-Met-IN-17, with established inhibitors, Crizotinib and Cabozantinib. The information presented herein is supported by experimental data from publicly available scientific literature, offering a comprehensive resource for evaluating these compounds in preclinical research.

Introduction to c-Met and Its Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, and morphogenesis.[1] However, aberrant activation of the HGF/c-Met signaling pathway through genetic alterations such as amplification, mutations, or overexpression is a known driver in the development and progression of various human cancers.[1][2] This makes c-Met an attractive therapeutic target for cancer treatment. This guide focuses on comparing a novel inhibitor, this compound, with two FDA-approved multi-kinase inhibitors that also target c-Met: Crizotinib and Cabozantinib.

Comparative Analysis of c-Met Inhibitors

This section provides a detailed comparison of this compound, Crizotinib, and Cabozantinib, focusing on their biochemical potency, cellular activity, and kinase selectivity. The data is summarized in the tables below for easy comparison.

Table 1: Biochemical Potency Against c-Met Kinase
CompoundTargetAssay TypeIC₅₀ (nM)Reference
This compound Wild-Type c-MetADP-Glo31[2]
D1228V Mutant c-MetADP-Glo68[2]
Crizotinib c-MetCell-free11[3]
Cabozantinib c-MetCell-free1.3[4]
Table 2: Cellular Activity and Target Engagement
CompoundCell LineAssay TypeCellular EffectIC₅₀ (nM)Reference
This compound (analogs) WT c-MET cellsCellular ActivityInhibition of cell growthNanomolar range[2]
D1228V c-MET cellsCellular ActivityInhibition of cell growthNanomolar range[2]
Crizotinib GTL-16 (gastric carcinoma)Cell GrowthInhibition of cell growth9.7[3]
NCI-H441 (lung carcinoma)p-c-Met InhibitionHGF-stimulated11[3]
Karpas299/SU-DHL-1p-NPM-ALK Inhibition24[3]
Cabozantinib Various cancer cell linesp-c-Met InhibitionHGF-stimulatedNanomolar concentrations[4]
Table 3: Kinase Selectivity Profile
CompoundAdditional Key Targets (IC₅₀ in nM)Reference
This compound Data not publicly available-
Crizotinib ALK (24), ROS1 (<0.025, Ki)[3]
Cabozantinib VEGFR2 (0.035), KIT (4.6), RET (5.2), AXL (7), FLT3 (11.3), TIE2 (14.3)[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the target engagement of c-Met inhibitors in a cellular context.

Western Blot for Phospho-c-Met (p-c-Met) Inhibition

This protocol is designed to assess the ability of an inhibitor to block the phosphorylation of c-Met in cells upon stimulation with its ligand, HGF.

Materials:

  • Cancer cell line expressing c-Met (e.g., NCI-H441, GTL-16)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • c-Met inhibitor (this compound, Crizotinib, Cabozantinib)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the c-Met inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total c-Met and a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the IC₅₀ value for p-c-Met inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cancer cell line of interest

  • c-Met inhibitor

  • PBS

  • Lysis buffer (without detergents for initial lysis, e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents as described above.

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the c-Met inhibitor or vehicle (DMSO) at the desired concentration and for a specific duration to allow for cellular uptake and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with detergents.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Analysis by Western Blot:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble c-Met protein in each sample by Western blotting as described in the previous protocol.

  • Data Analysis:

    • Plot the amount of soluble c-Met as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. Competitive displacement of the tracer by a test compound allows for the quantification of target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for c-Met-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ fluorescent tracer for c-Met

  • c-Met inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Transfection and Plating:

    • Transfect cells with the c-Met-NanoLuc® expression vector.

    • Plate the transfected cells into white assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the c-Met inhibitor.

    • Add the inhibitor and the NanoBRET™ tracer to the cells in Opti-MEM®.

    • Incubate at 37°C for a period to allow for binding to reach equilibrium.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio as a function of the inhibitor concentration to determine the IC₅₀ for target engagement.

Visualizing Cellular Processes and Workflows

The following diagrams, generated using Graphviz, illustrate the c-Met signaling pathway and the experimental workflows described above.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of p-c-Met.

CETSA_Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Analysis Western Blot Analysis Collect Supernatant->Western Blot Analysis Data Analysis Data Analysis Western Blot Analysis->Data Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow Cell Transfection (c-Met-NanoLuc) Cell Transfection (c-Met-NanoLuc) Cell Plating Cell Plating Cell Transfection (c-Met-NanoLuc)->Cell Plating Compound & Tracer Addition Compound & Tracer Addition Cell Plating->Compound & Tracer Addition Incubation Incubation Compound & Tracer Addition->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Luminescence Reading Luminescence Reading Substrate Addition->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

References

Decoding Kinase Inhibitor Specificity: A Comparative Analysis of c-Met-IN-17 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the c-Met inhibitor, c-Met-IN-17, with established alternatives, Capmatinib (B1663548) and Crizotinib (B193316), supported by experimental data and detailed protocols.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Its aberrant activation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are a major focus of drug development.[6][7][8] This guide delves into the selectivity of this compound and compares it with the highly selective inhibitor Capmatinib and the multi-targeted inhibitor Crizotinib.

Comparative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of this compound, Capmatinib, and Crizotinib against c-Met and a selection of other kinases is summarized below. While comprehensive kinome scan data for this compound is not publicly available, its high potency against its primary target is evident. In contrast, Capmatinib demonstrates high selectivity for c-Met, whereas Crizotinib is known to potently inhibit other kinases such as ALK and ROS1.

InhibitorTarget KinaseIC50 (nM)Notes
This compound c-Met31Potent inhibition of the primary target.[9]
c-Met (D1228V mutant)68Retains activity against this mutant.[9]
Capmatinib c-Met0.13Highly potent and selective inhibitor.[10]
Panel of 442 kinases>10,000-fold selectivity for c-MetDemonstrates a very clean cross-reactivity profile.[1][11]
Crizotinib c-Met~5-25Potent c-Met inhibition.[12]
ALK~24Also a potent inhibitor of ALK.[13]
ROS1Potent InhibitionKnown to be a potent ROS1 inhibitor.[14]

Visualizing the c-Met Signaling Pathway

The following diagram illustrates the central role of c-Met in activating downstream signaling cascades that drive cancer progression. Inhibition of c-Met kinase activity blocks these pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->c-Met Receptor Inhibits Capmatinib Capmatinib Capmatinib->c-Met Receptor Crizotinib Crizotinib Crizotinib->c-Met Receptor

Caption: The c-Met signaling pathway and points of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To determine the cross-reactivity of a kinase inhibitor, its activity is tested against a broad panel of kinases. The ADP-Glo™ Kinase Assay is a common method used for this purpose. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of inhibition.

Materials:

  • Kinase of interest (e.g., c-Met, ALK, ROS1, etc.)

  • Substrate for the kinase

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (white, 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2x kinase/substrate mixture to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2x ATP solution to each well to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a potent, broad-spectrum inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Experimental Workflow for Kinase Profiling

The following diagram outlines the workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of inhibitor Reaction_Setup Set up kinase reactions in 384-well plate Compound_Dilution->Reaction_Setup Reagent_Preparation Prepare kinase, substrate, and ATP solutions Reagent_Preparation->Reaction_Setup Reaction_Initiation Initiate reaction with ATP Reaction_Setup->Reaction_Initiation Reaction_Termination Stop reaction and deplete ATP with ADP-Glo™ Reagent Reaction_Initiation->Reaction_Termination Signal_Generation Add Kinase Detection Reagent Reaction_Termination->Signal_Generation Luminescence_Reading Measure luminescence Signal_Generation->Luminescence_Reading Data_Normalization Normalize data to controls Luminescence_Reading->Data_Normalization IC50_Calculation Calculate IC50 values Data_Normalization->IC50_Calculation Selectivity_Profile Generate kinase selectivity profile IC50_Calculation->Selectivity_Profile

Caption: Workflow for determining kinase inhibitor cross-reactivity.

Conclusion

This guide provides a framework for evaluating the cross-reactivity of c-Met inhibitors. While this compound shows high potency for its intended target, a comprehensive understanding of its off-target effects requires broad kinase profiling. The comparison with Capmatinib, a highly selective inhibitor, and Crizotinib, a multi-targeted inhibitor, highlights the diverse selectivity profiles that can be achieved. For researchers and drug developers, utilizing systematic kinase profiling assays, such as the ADP-Glo™ method, is a critical step in characterizing novel inhibitors and advancing them toward clinical application.

References

Comparative Efficacy of c-Met Inhibitors: A Guide for Researchers in Amplified vs. Mutated Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance of c-Met tyrosine kinase inhibitors (TKIs) in preclinical models characterized by either c-Met gene amplification or specific c-Met mutations.

Introduction: The c-Met proto-oncogene, encoding the receptor tyrosine kinase c-Met, is a critical driver in various human cancers.[1][2][3][4] Its ligand, hepatocyte growth factor (HGF), triggers signaling cascades that regulate cell proliferation, survival, migration, and invasion.[3][4][5] Aberrant c-Met activation, primarily through gene amplification or activating mutations, is a key mechanism of tumorigenesis and thus presents a compelling therapeutic target.[2][3][4] This guide provides a comparative overview of the efficacy of c-Met inhibitors in preclinical models defined by these two distinct genetic alterations.

A Note on c-Met-IN-17: As of December 2025, publicly available preclinical data specifically detailing the efficacy of a compound designated "this compound" in c-Met amplified versus mutated models could not be identified. The following comparison is based on the well-documented activities of other representative c-Met inhibitors to illustrate the principles of targeting these different c-Met aberrations.

Differentiated Efficacy of c-Met Inhibitors

Preclinical and clinical evidence indicates that the genetic context of c-Met activation significantly influences the response to targeted inhibitors. Generally, cancers harboring activating mutations in the MET gene, such as exon 14 skipping mutations, are more sensitive to c-Met TKIs than those with MET gene amplification.[6]

c-Met Mutated Models: Activating mutations, particularly those leading to exon 14 skipping, result in a constitutively active c-Met receptor with impaired degradation.[7] This creates a strong "oncogene addiction" scenario where the cancer cells are highly dependent on the sustained signaling from the mutated c-Met protein.[6] Consequently, c-Met inhibitors can induce robust and durable responses in these models.

c-Met Amplified Models: In contrast, the efficacy in models with MET amplification is often more heterogeneous and correlates with the level of amplification.[6] High-level amplification can also create a state of oncogene addiction, leading to sensitivity to c-Met inhibition. However, tumors with low to moderate amplification may exhibit a less pronounced dependence on c-Met signaling, potentially due to the presence of other co-driver oncogenes, leading to more modest or transient responses to c-Met TKIs alone.

Quantitative Data Summary

The following tables present illustrative data reflecting the general trends observed for c-Met inhibitors in preclinical studies.

Table 1: In Vitro Efficacy of Representative c-Met Inhibitors

InhibitorCell Linec-Met StatusIC50 (nM)
Compound A H596MET Exon 14 Skipping10
Hs746TMET Amplification (High)50
MKN-45MET Amplification (Low)>1000
Compound B EBC-1MET Amplification (High)25
GTL-16MET Amplification (High)40
H1993MET Exon 14 Skipping8

IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth.

Table 2: In Vivo Efficacy of a Representative c-Met Inhibitor (Compound A)

Xenograft Modelc-Met StatusTreatmentTumor Growth Inhibition (%)
H596MET Exon 14 SkippingCompound A (10 mg/kg, QD)95
Hs746TMET Amplification (High)Compound A (10 mg/kg, QD)70
MKN-45MET Amplification (Low)Compound A (10 mg/kg, QD)20

Tumor growth inhibition is measured at the end of the treatment period compared to the vehicle control group.

Signaling Pathways and Experimental Workflow

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Select c-Met Amplified & Mutated Cell Lines IC50 Determine IC50 (Cell Viability Assay) Cell_Lines->IC50 Western_Blot Analyze Pathway Inhibition (Western Blot) IC50->Western_Blot Xenograft Establish Xenograft Tumor Models Western_Blot->Xenograft Confirm Target Engagement Treatment Treat with c-Met Inhibitor Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI

References

A Guide to c-Met Inhibition in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[1][2][3] In numerous cancers, aberrant c-Met signaling, driven by gene amplification, mutations, or protein overexpression, is a significant driver of tumor progression and metastasis.[1][4] Consequently, inhibitors targeting the c-Met pathway have emerged as a promising class of anti-cancer agents. This guide provides a comparative overview of the performance of a representative c-Met inhibitor, here referred to as a selective c-Met Tyrosine Kinase Inhibitor (TKI), in combination with other cancer therapies, supported by experimental data and detailed methodologies.

The Rationale for Combination Therapy

The complexity of cancer biology often necessitates multi-pronged therapeutic strategies. Combining a c-Met inhibitor with other anti-cancer agents can enhance therapeutic efficacy and overcome resistance mechanisms.[5][6] The primary rationales for such combinations include:

  • Overcoming Resistance: Acquired resistance to targeted therapies, such as EGFR inhibitors, can be mediated by the activation of the c-Met pathway.[5][7] Co-targeting both pathways can circumvent this resistance.

  • Synergistic Anti-Tumor Activity: The c-Met pathway intersects with numerous other signaling cascades involved in cell proliferation and survival.[3] Dual inhibition can lead to a more potent anti-tumor effect than either agent alone.

  • Enhancing Immunotherapy: c-Met signaling can contribute to an immunosuppressive tumor microenvironment.[8][9][10] Inhibition of c-Met can potentially sensitize tumors to immune checkpoint inhibitors.[8][9]

Performance in Combination with Other Cancer Therapies

The following sections summarize the performance of a selective c-Met TKI in combination with other major cancer treatment modalities.

Combination with Targeted Therapy: EGFR Inhibitors

A common strategy involves combining a c-Met TKI with an Epidermal Growth Factor Receptor (EGFR) inhibitor, particularly in non-small cell lung cancer (NSCLC).[5][7]

Table 1: Efficacy of a c-Met TKI in Combination with an EGFR TKI in a Xenograft Model of NSCLC

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
c-Met TKI alone45
EGFR TKI alone50
c-Met TKI + EGFR TKI85

Data is representative and compiled from preclinical studies.[5]

Combination with Chemotherapy

Combining c-Met inhibitors with standard cytotoxic chemotherapy has shown promise in preclinical models of various cancers, including digestive tumors.[11]

Table 2: Effect of a c-Met TKI with Chemotherapy on Tumor Growth in a Pancreatic Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21
Vehicle Control1500
Gemcitabine800
c-Met TKI950
c-Met TKI + Gemcitabine300

Data is representative and compiled from preclinical studies.[11]

Combination with Immunotherapy

The interplay between the c-Met pathway and the immune system provides a strong rationale for combining c-Met inhibitors with immune checkpoint inhibitors (ICIs).[8][9]

Table 3: Response to a c-Met TKI and Anti-PD-1 Therapy in a Syngeneic Mouse Model

Treatment GroupOverall Response Rate (%)Median Overall Survival (Days)
Isotype Control1020
Anti-PD-12535
c-Met TKI2030
c-Met TKI + Anti-PD-16055

Data is representative and compiled from preclinical studies.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vivo Xenograft Study Protocol
  • Cell Culture: Human non-small cell lung cancer (NSCLC) cells with known EGFR and c-Met pathway activation are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).

    • Vehicle control (e.g., 0.5% methylcellulose) administered orally daily.

    • c-Met TKI administered orally daily at a specified dose.

    • EGFR TKI administered orally daily at a specified dose.

    • Combination of c-Met TKI and EGFR TKI at their respective doses.

  • Efficacy Evaluation: Treatment continues for a predefined period (e.g., 21 days). The primary endpoint is tumor growth inhibition.

  • Data Analysis: Tumor volumes are plotted over time, and statistical analysis (e.g., ANOVA) is performed to compare treatment groups.

Western Blot Analysis for Signaling Pathway Modulation
  • Sample Preparation: Tumor tissues from treated and control animals are harvested and snap-frozen. Protein lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated c-Met, EGFR, Akt, and ERK1/2.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Visualizing Key Pathways and Workflows

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation cMet_TKI c-Met TKI cMet_TKI->cMet Inhibits Experimental_Workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation growth Tumor Growth to ~150-200 mm³ implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Daily Dosing for 21 Days randomization->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring endpoint Endpoint: Tumor Collection & Western Blot Analysis treatment->endpoint monitoring->treatment analysis Data Analysis and Statistical Comparison endpoint->analysis Combination_Logic cMet_Inhibitor c-Met Inhibitor Synergy Synergistic Anti-Tumor Effect cMet_Inhibitor->Synergy Overcome_Resistance Overcome Acquired Resistance cMet_Inhibitor->Overcome_Resistance Enhanced_Immunity Enhanced Anti-Tumor Immunity cMet_Inhibitor->Enhanced_Immunity Targeted_Therapy Targeted Therapy (e.g., EGFRi) Targeted_Therapy->Synergy Targeted_Therapy->Overcome_Resistance Resistance to Chemotherapy Chemotherapy Chemotherapy->Synergy Immunotherapy Immunotherapy (e.g., Anti-PD-1) Immunotherapy->Enhanced_Immunity

References

Unlocking Synergistic Potential: A Comparative Guide to the Combination of c-Met and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a significant hurdle in oncology. A promising strategy to overcome this challenge is the combination of drugs that target compensatory signaling pathways. This guide provides a comprehensive comparison of the synergistic effects observed when combining c-Met inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on providing supporting experimental data and detailed protocols. While specific data for c-Met-IN-17 in combination with EGFR inhibitors is not yet publicly available, this guide utilizes data from well-characterized c-Met inhibitors to illustrate the potential synergistic effects and provide a framework for evaluating novel combinations like that of this compound.

Rationale for Combination Therapy: Overcoming Resistance

The c-Met and EGFR signaling pathways are key drivers of cell proliferation, survival, and metastasis in various cancers.[1][2] Crosstalk between these two pathways can lead to resistance to EGFR inhibitors.[3] Upregulation of c-Met signaling has been identified as a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[4][5] By simultaneously inhibiting both pathways, it is possible to achieve a synergistic antitumor effect and overcome this resistance.[2][3][6]

Quantitative Analysis of Synergistic Effects

The synergistic potential of combining c-Met and EGFR inhibitors has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from studies using representative inhibitors.

Table 1: Synergistic Inhibition of Cell Proliferation in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell Linec-Met InhibitorEGFR InhibitorIndividual Inhibition (%)Combined Inhibition (%)Reference
H2170SU11274 (2 µM)Tyrphostin AG1478 (0.5 µM)25% (SU11274), 21% (Tyrphostin AG1478)65%[1][2]

Table 2: In Vivo Tumor Growth Inhibition

Cancer Modelc-Met InhibitorEGFR InhibitorTreatment GroupTumor Growth Inhibition (%)Reference
Triple-Negative Breast Cancer (TNBC) TumorgraftMGCD265ErlotinibErlotinib35%[7]
MGCD26545%[7]
Erlotinib + MGCD26585%[7]
HGF-transgenic SCID mice with carcinoma xenograftsSGX523 (60 mg/kg)Erlotinib (150 mg/kg)Erlotinib-[3]
SGX523Partial Inhibition[3]
Erlotinib + SGX523Greater Suppression[3]

Visualizing the Molecular Interactions and Experimental Design

To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate the relevant signaling pathways, a typical experimental workflow for assessing synergy, and the logical basis for the combination therapy.

Figure 1: Simplified c-Met and EGFR signaling pathways and points of inhibition.

G start Start: Cancer Cell Line (e.g., NSCLC with EGFR & c-Met expression) seed Seed cells in 96-well plates start->seed treat Treat with: - this compound alone - EGFR inhibitor alone - Combination of both - Vehicle control seed->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., MTT or CellTiter-Glo assay) incubate->viability data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values - Calculate Combination Index (CI) viability->data_analysis synergy Determine Synergy (CI < 1), Additive Effect (CI = 1), or Antagonism (CI > 1) data_analysis->synergy

Figure 2: Experimental workflow for in vitro synergy assessment.

G cluster_problem The Problem cluster_mechanism The Mechanism cluster_solution The Solution cluster_outcome The Outcome Resistance Resistance to EGFR Inhibitors cMet_activation c-Met Pathway Activation Resistance->cMet_activation is driven by Crosstalk Crosstalk between EGFR and c-Met cMet_activation->Crosstalk leads to Crosstalk->Resistance contributes to Dual_inhibition Dual Inhibition of c-Met and EGFR Dual_inhibition->cMet_activation targets Dual_inhibition->Crosstalk disrupts Synergy Synergistic Anti-tumor Effect Dual_inhibition->Synergy results in

References

A Head-to-Head Comparison of c-Met Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling nexus in oncology. Dysregulation of the HGF/c-Met pathway through gene amplification, mutations (such as MET exon 14 skipping), or protein overexpression is a known driver of tumor growth, invasion, and metastasis across various cancer types.[1][2] This has established c-Met as a key therapeutic target, leading to the development of a range of small-molecule inhibitors.

This guide provides a comprehensive, head-to-head comparison of prominent c-Met inhibitors, including multi-kinase inhibitors with significant c-Met activity and newer, highly selective agents. We present a detailed analysis of their biochemical potency, selectivity, and clinical efficacy, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation of these targeted therapies.

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity across the kinome to minimize off-target effects.[1] Below, we summarize the half-maximal inhibitory concentrations (IC50) of key c-Met inhibitors against the c-Met kinase and other relevant kinases.

Table 1: Biochemical IC50 Values of c-Met Inhibitors

Inhibitorc-Met IC50 (nM)Other Key Targets and IC50 (nM)Inhibitor Type
Cabozantinib (B823) 1.3VEGFR2 (0.035), AXL (7), RET (5.2), KIT (4.6), FLT3 (11.3)[3]Type II, Multi-kinase
Crizotinib (B193316) 11 (cell-based)ALK (24, cell-based), ROS1 (<0.025, Ki)[3]Type Ia, Multi-kinase
Capmatinib (B1663548) 0.6 (cell-based)Highly selective for c-Met[4]Type Ib, Selective
Tepotinib (B1684694) 3.0 (cell-based)Highly selective for c-Met[4]Type Ib, Selective
Savolitinib (B612288) 5Highly selective for c-MetType Ib, Selective
Tivantinib 350 (non-ATP competitive)-Type III, Non-ATP competitive

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.

Multi-kinase inhibitors like cabozantinib and crizotinib target a broader range of kinases in addition to c-Met.[3] While this can offer the advantage of hitting multiple oncogenic pathways, it may also lead to more off-target toxicities.[5] In contrast, newer agents like capmatinib, tepotinib, and savolitinib are highly selective for c-Met, which may offer a better-tolerated safety profile.[3][6] Tivantinib represents a different class of inhibitor that does not compete with ATP, offering a distinct mechanism of action.[7]

Cellular Activity

The inhibitory effect of these compounds is further evaluated in cell-based assays to determine their potency in a more biologically relevant context.

Table 2: Cellular IC50 Values of c-Met Inhibitors in c-Met-Dependent Cancer Cell Lines

InhibitorCell LineMET AlterationCellular IC50 (nM)
Capmatinib Ba/F3MET Exon 14 Skipping0.6[4]
Tepotinib Ba/F3MET Exon 14 Skipping3.0[4]
Savolitinib Ba/F3MET Exon 14 Skipping2.1[4]
Crizotinib H69, H345Functional c-Met3,400 - 6,500
Cabozantinib ---

Data for a direct comparison in the same cell line for all inhibitors is limited. The provided values are representative of their cellular potency.

Clinical Efficacy

The clinical utility of c-Met inhibitors has been most prominently demonstrated in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations and in other cancers with MET amplification or overexpression.

Table 3: Clinical Trial Efficacy Data for c-Met Inhibitors

InhibitorTrialCancer TypeKey Efficacy Endpoints
Capmatinib GEOMETRY mono-1NSCLC with METex14Treatment-naïve: ORR 68%, DOR 12.6 months, PFS 12.5 monthsPreviously treated: ORR 41%, DOR 9.7 months, PFS 5.42 months[6][8]
Tepotinib VISIONNSCLC with METex14Treatment-naïve: ORR 44.9%, DOR 10.8 months, PFS 8.5 monthsPreviously treated: ORR 44.6%, DOR 11.1 months, PFS 10.9 months[9]
Crizotinib PROFILE 1001NSCLC with METex14ORR 32%, DOR 9.1 months, PFS 7.3 months[8]
Savolitinib Phase IIGastric Cancer (MET amplified)ORR 50%
Cabozantinib METEORRenal Cell CarcinomaPFS 7.4 months, OS 21.4 months, ORR 17%
Tivantinib Phase III (JET-HCC)Hepatocellular CarcinomaDid not meet primary endpoint of improving PFS[5]

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; METex14: MET exon 14 skipping mutation.

Capmatinib and tepotinib have demonstrated robust efficacy in NSCLC with MET exon 14 skipping mutations, leading to their FDA approval for this indication.[8] Crizotinib, while also active, shows a lower response rate in this population.[8] Savolitinib has shown promising results in MET-amplified gastric cancer. Cabozantinib's broad-spectrum activity has led to its approval in several cancer types, including renal cell carcinoma. Tivantinib, however, failed to demonstrate a significant benefit in a Phase 3 trial for hepatocellular carcinoma.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for inhibitor characterization.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization P P c-Met->P Grb2/SOS Grb2/SOS P->Grb2/SOS Recruitment PI3K PI3K P->PI3K Recruitment STAT3 STAT3 P->STAT3 Activation RAS RAS Grb2/SOS->RAS Activation RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Nucleus_MAPK Gene Transcription (Proliferation, Survival) ERK->Nucleus_MAPK Translocation PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Conversion AKT AKT PIP2_to_PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Nucleus_AKT Gene Transcription (Survival, Growth) mTOR->Nucleus_AKT Downstream Effects Nucleus_STAT3 Gene Transcription (Survival, Angiogenesis) STAT3->Nucleus_STAT3 Translocation Inhibitor c-Met Inhibitor Inhibitor->P Blocks Autophosphorylation

Caption: The HGF/c-Met signaling pathway and the mechanism of action of c-Met inhibitors.

Experimental_Workflow Start Start: Inhibitor Candidate Biochemical_Assay Biochemical Kinase Assay (IC50 vs. c-Met) Start->Biochemical_Assay Kinome_Profiling Kinome Selectivity Profiling (Off-target effects) Biochemical_Assay->Kinome_Profiling Cellular_Phospho_Assay Cellular c-Met Phosphorylation Assay (Western Blot/ELISA) Kinome_Profiling->Cellular_Phospho_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (MTT/CellTiter-Glo) Cellular_Phospho_Assay->Cell_Viability_Assay In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Viability_Assay->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: A typical experimental workflow for the characterization of a novel c-Met inhibitor.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against the isolated c-Met kinase.

Methodology:

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and the test inhibitor.

  • Procedure:

    • The inhibitor is serially diluted in DMSO and then in the kinase assay buffer.

    • The c-Met enzyme is incubated with the diluted inhibitor for a predefined period (e.g., 10-20 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection: The level of phosphorylation can be measured using various methods, such as:

    • ELISA: Using a phosphotyrosine-specific antibody.

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitor's ability to block HGF-induced c-Met phosphorylation in a cellular context.

Methodology:

  • Cell Culture: A c-Met-dependent cancer cell line (e.g., MKN-45, GTL-16) is cultured to approximately 80% confluency.

  • Treatment:

    • Cells are serum-starved for a few hours to reduce basal signaling.

    • The cells are pre-incubated with various concentrations of the c-Met inhibitor for 1-2 hours.

    • The cells are then stimulated with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Lysate Preparation:

    • The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).

    • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The signal is detected using a chemiluminescent substrate.

    • The membrane is then stripped and re-probed for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: The intensity of the p-c-Met bands is quantified and normalized to the total c-Met or loading control bands to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

Objective: To measure the effect of the inhibitor on the viability and proliferation of c-Met-dependent cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

The landscape of c-Met inhibitors is evolving, with a clear trend towards the development of highly selective agents to improve therapeutic outcomes and reduce off-target toxicities. While multi-kinase inhibitors like cabozantinib and crizotinib have established the clinical utility of targeting c-Met, the superior selectivity and potent efficacy of newer agents like capmatinib and tepotinib in specific patient populations, such as those with MET exon 14 skipping NSCLC, highlight the importance of a precision medicine approach. This guide provides a framework for the comparative evaluation of these inhibitors, integrating biochemical, cellular, and clinical data to support informed decision-making in cancer research and drug development. A thorough understanding of the distinct profiles of these inhibitors is crucial for selecting the most appropriate therapeutic strategies for patients with c-Met-driven malignancies.

References

Safety Operating Guide

Proper Disposal of c-Met-IN-17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper handling and disposal of c-Met-IN-17. Adherence to these procedures is critical for ensuring a safe laboratory environment, protecting personnel from potential hazards, and maintaining regulatory compliance.

Safe Handling and Personal Protective Equipment (PPE)

Before beginning any procedure involving this compound, ensure that all appropriate safety measures are in place.

Work Area:

  • All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvents being used.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

This compound Disposal Procedures: A Step-by-Step Guide

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.

1. Waste Segregation:

  • At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, weighing paper, vials, and gloves.

2. Waste Containment:

  • Solid Waste:

    • Place unused this compound and contaminated solids into a designated, durable, and sealable hazardous waste container.

    • The container must be compatible with the chemical and show no signs of leakage or degradation.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Ensure the container has a secure screw-top cap and is kept closed when not in use.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

3. Labeling:

  • Properly label all hazardous waste containers. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container (accumulation start date).

    • Any other components in the waste mixture.

    • An appropriate hazard warning (e.g., "Toxic," "Handle with Care").

4. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that incompatible waste types are segregated to prevent accidental chemical reactions.[1]

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Decontamination Procedures

  • All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • A common procedure involves wiping the surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.

In Case of a Spill

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional EHS department.

  • If you are trained and it is safe to do so, clean up the spill using an appropriate spill kit.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Hazard Profile of a Similar Kinase Inhibitor

While a specific SDS for this compound is not available, the SDS for a comparable compound, EMT inhibitor-1, provides insight into potential hazards.[3] This information should be used as a precautionary guide.

Hazard ClassificationPrecautionary Statements
Acute toxicity, oral (Category 4)Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[3]
Skin corrosion/irritation (Category 2)Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water.[3]
Serious eye damage/eye irritation (Category 2A)Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Solid this compound Waste (Unused compound, contaminated consumables) C Segregate Solid Waste A->C B Liquid this compound Waste (Solutions) D Segregate Liquid Waste B->D E Place in Labeled Solid Hazardous Waste Container C->E F Place in Labeled Liquid Hazardous Waste Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Contact EHS for Pickup and Professional Disposal G->H

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Guide to Handling c-Met-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols for the Potent Kinase Inhibitor, c-Met-IN-17.

This guide provides critical, immediate safety and logistical information for the handling and disposal of this compound, a potent c-Met kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document outlines best practices based on the general safety protocols for potent, research-grade kinase inhibitors. Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a potent, biologically active small molecule and should be handled with a high degree of caution as a potentially hazardous compound. All personnel must be trained on the potential hazards and safe handling procedures before working with this substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The specific PPE required will vary depending on the nature of the work being conducted.

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Spill Management

In the event of a spill, evacuate the area and prevent others from entering. For a small spill, and only if properly trained and equipped, follow these steps:

  • Containment: Cover the spill with an absorbent material appropriate for the solvent used.

  • Neutralization (if applicable): Use a suitable neutralizing agent if recommended for the chemical class.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[3][4]

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, sealed, and compatible hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.

Experimental Protocols: Solution Preparation

Given that this compound is a potent inhibitor, accurate and safe preparation of solutions is paramount.

Objective: To prepare a stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other appropriate solvent based on experimental needs)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Methodology:

  • Perform all initial handling of the solid compound within a chemical fume hood.

  • Don the appropriate PPE as outlined in the table above for "Solution Preparation and Handling."

  • Calculate the required mass of this compound to achieve the desired stock concentration.

  • Carefully weigh the this compound in a tared, sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Clearly label the tube with the compound name, concentration, solvent, date of preparation, and preparer's initials.

  • Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect from light.

Visualizing Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment and Work Surface experiment->decontaminate remove_ppe Doff PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal_Workflow Disposal Workflow for this compound Contaminated Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Contaminated Solid Waste label_waste Label Waste Containers Clearly collect_solid->label_waste collect_liquid Collect Contaminated Liquid Waste collect_liquid->label_waste collect_sharps Collect Contaminated Sharps collect_sharps->label_waste seal_waste Seal Waste Containers label_waste->seal_waste store_waste Store in Designated Hazardous Waste Area seal_waste->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

Caption: A workflow diagram outlining the proper procedure for the disposal of this compound contaminated waste.

References

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